Product packaging for 1-(2-Furoyl)piperazine Hydrochloride(Cat. No.:CAS No. 60548-09-6)

1-(2-Furoyl)piperazine Hydrochloride

Cat. No.: B1337586
CAS No.: 60548-09-6
M. Wt: 216.66 g/mol
InChI Key: FMFUHCXDFVDINI-UHFFFAOYSA-N
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Description

1-(2-Furoyl)piperazine Hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2O2 B1337586 1-(2-Furoyl)piperazine Hydrochloride CAS No. 60548-09-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
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InChI

InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFUHCXDFVDINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484843
Record name 1-(2-Furoyl)piperazine Hydrochloride
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60548-09-6
Record name Methanone, 2-furanyl-1-piperazinyl-, hydrochloride (1:1)
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Record name 1-(2-Furoyl)piperazine Hydrochloride
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Record name 1-(2-Furoyl)piperazine Hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Furoyl)piperazine Hydrochloride (CAS No: 60548-09-6), a significant intermediate in the synthesis of various pharmaceuticals.[1][2][3] This document details its physicochemical characteristics, spectral data, and relevant experimental protocols, and explores its role in biological pathways.

Core Chemical and Physical Properties

This compound is a dual heterocyclic compound, integrating a furan ring with a piperazine core, presented as a hydrochloride salt.[1][2] This salt form enhances its stability and handling properties, making it a preferred precursor in complex chemical syntheses.[1][2]

PropertyValueSource
CAS Number 60548-09-6[1]
Molecular Formula C₉H₁₃ClN₂O₂PubChem
Molecular Weight 216.67 g/mol PubChem
Appearance White to light yellow or light orange crystalline powderTCI
Melting Point 204.0 to 209.0 °CTCI
Purity >98.0% (HPLC)TCI
Solubility Freely soluble in water and ethylene glycol; insoluble in diethyl ether.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of pure this compound involves the reaction of 2-furoyl chloride with piperazine or piperazine hexahydrate. The resulting crude 1-(2-furoyl)piperazine is then extracted and purified.[5]

Materials:

  • 2-Furoyl chloride

  • Piperazine hexahydrate

  • Inert organic solvent (e.g., Chloroform)

  • Hydrochloric acid (gas)

  • 10% Sodium Hydroxide solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperazine hexahydrate in water and acidify to a pH of 4.5 using 6N HCl.[6]

  • Add 2-furoyl chloride and a 10% NaOH solution concurrently, maintaining the pH at 4.5.[6]

  • After one hour, make the solution basic (pH 8.5) with NaOH solution.[6]

  • Continuously extract the reaction mixture with chloroform for 36 hours.[6]

  • Dry the chloroform extract over MgSO₄ and filter.[6]

  • To precipitate the hydrochloride salt, pass dry HCl gas through the dried chloroform extract until the pH reaches 6-7.[5]

  • Collect the resulting precipitate, which is pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: Octadecylsilane (C18), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 239 nm.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to achieve a concentration of approximately 100 mg/L.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • ¹H NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected Chemical Shifts (δ): The protons on the piperazine ring typically appear as broad singlets or multiplets in the range of 2.5-3.9 ppm.[7] The furan ring protons will be observed in the aromatic region.

  • ¹³C NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected Chemical Shifts (δ): The carbonyl carbon (C=O) is expected around 168 ppm. The piperazine ring carbons typically resonate between 40-55 ppm. The furan ring carbons will appear in the aromatic region (approx. 110-155 ppm).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

  • Sample Preparation: KBr pellet method.

  • Expected Absorption Bands:

    • N-H stretch (of the protonated amine): Broad absorption in the region of 2400-2800 cm⁻¹.

    • C=O stretch (amide): Strong absorption around 1630-1680 cm⁻¹.

    • C-N stretch (piperazine): Bands in the 1000-1200 cm⁻¹ region.

    • Furan ring vibrations: Characteristic absorptions for the C-O-C stretch and C=C stretch of the furan ring.

Biological Significance and Signaling Pathways

1-(2-Furoyl)piperazine serves as a crucial building block in the synthesis of compounds targeting various biological pathways. Notably, it is a known inhibitor of tyrosinase and R67 dihydrofolate reductase.[3][8]

Inhibition of Melanin Synthesis via Tyrosinase

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. By inhibiting this enzyme, derivatives of 1-(2-Furoyl)piperazine can modulate pigment production.

Melanin_Synthesis_Pathway cluster_synthesis Melanin Biosynthesis cluster_inhibition Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin Dopaquinone->Eumelanin Pheomelanin Pheomelanin Dopaquinone->Pheomelanin 1-(2-Furoyl)piperazine_Derivative 1-(2-Furoyl)piperazine_Derivative Tyrosinase_Inhibition Tyrosinase 1-(2-Furoyl)piperazine_Derivative->Tyrosinase_Inhibition Inhibits

Caption: Inhibition of the melanin synthesis pathway by a 1-(2-Furoyl)piperazine derivative.

Inhibition of Folate Metabolism via R67 Dihydrofolate Reductase

R67 dihydrofolate reductase (DHFR) is an enzyme essential for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies.

Folate_Metabolism_Pathway cluster_cycle Folate Metabolism cluster_inhibition Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Thymidylate Synthesis Thymidylate Synthesis DHF DHF Thymidylate Synthesis->DHF Purine Synthesis Purine Synthesis THF THF DHF->THF R67 DHFR THF->Thymidylate Synthesis THF->Purine Synthesis 1-(2-Furoyl)piperazine_Derivative 1-(2-Furoyl)piperazine_Derivative R67_DHFR_Inhibition R67 DHFR 1-(2-Furoyl)piperazine_Derivative->R67_DHFR_Inhibition Inhibits

Caption: Inhibition of the folate metabolism pathway by a 1-(2-Furoyl)piperazine derivative.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry and organic synthesis.[1] Its well-defined chemical properties and reactivity make it a key intermediate in the development of novel therapeutic agents. This guide provides essential technical information to support researchers and professionals in the effective utilization of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-Furoyl)piperazine Hydrochloride, a versatile building block in medicinal chemistry. This document details experimental protocols, summarizes key analytical data, and illustrates the relevant biological pathway, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction

This compound is a heterocyclic compound incorporating a furan ring and a piperazine moiety.[1] Its hydrochloride salt form enhances stability and solubility, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[2][3][4][5][6] Specifically, 1-(2-Furoyl)piperazine has been identified as an intermediate for pharmaceuticals targeting neurological conditions and cancer, and as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1][7]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the free base, 1-(2-Furoyl)piperazine, followed by its conversion to the hydrochloride salt.

Synthesis of 1-(2-Furoyl)piperazine (Free Base)

Two primary methods for the synthesis of the free base are the reaction of piperazine with either 2-furoyl chloride or 2-furoyl anhydride.[8][9] A detailed experimental protocol for the reaction with 2-furoyl chloride is provided below.

Experimental Protocol:

  • Materials: Piperazine hexahydrate, 2-Furoyl chloride, 6N Hydrochloric acid, 10% Sodium hydroxide solution, Chloroform, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve piperazine hexahydrate (194 g, 1 mole) in 250 ml of water.

    • Acidify the solution to a pH of 4.5 using 6N HCl.[10]

    • Add 2-furoyl chloride (130.5 g, 1 mole) to the solution. Simultaneously, add 10% NaOH solution at a rate that maintains the pH at 4.5.[10]

    • After one hour, make the solution basic (pH 8.5) with 10% NaOH solution.[10]

    • Continuously extract the reaction mixture with chloroform for 36 hours.[10]

    • Dry the chloroform extract over anhydrous MgSO4 and filter.[10]

    • Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Synthesis of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid. A specific method for obtaining the pure hydrochloride salt involves precipitation with HCl gas.[8]

Experimental Protocol:

  • Materials: Crude 1-(2-Furoyl)piperazine, Chloroform (or another inert organic solvent), Hydrogen chloride gas.

  • Procedure:

    • Dissolve the crude 1-(2-Furoyl)piperazine in an inert organic solvent such as chloroform.

    • Pass dry hydrogen chloride gas through the solution until the pH reaches a value between 7 and 6.[8]

    • The pure this compound will precipitate out of the solution.[8]

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Free Base cluster_step2 Step 2: Hydrochloride Salt Formation Piperazine Hexahydrate Piperazine Hexahydrate Reaction Reaction Piperazine Hexahydrate->Reaction 2-Furoyl Chloride 2-Furoyl Chloride 2-Furoyl Chloride->Reaction Crude 1-(2-Furoyl)piperazine Crude 1-(2-Furoyl)piperazine Reaction->Crude 1-(2-Furoyl)piperazine Dissolution Dissolution Crude 1-(2-Furoyl)piperazine->Dissolution Precipitation (HCl gas) Precipitation (HCl gas) Dissolution->Precipitation (HCl gas) This compound This compound Precipitation (HCl gas)->this compound MelanogenesisInhibition cluster_pathway Melanogenesis Signaling Pathway UV_Radiation UV Radiation Alpha_MSH α-MSH UV_Radiation->Alpha_MSH MC1R MC1R Alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor 1-(2-Furoyl)piperazine (Tyrosinase Inhibitor) Inhibitor->Tyrosinase Inhibition

References

1-(2-Furoyl)piperazine Hydrochloride: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals that 1-(2-Furoyl)piperazine Hydrochloride primarily serves as a versatile chemical intermediate in the synthesis of a wide array of pharmacologically active molecules. While its role as a foundational scaffold is well-documented, a detailed, experimentally validated mechanism of action for the compound itself is not established in peer-reviewed scientific publications.

Despite its widespread use in medicinal chemistry, in-depth studies elucidating the specific biological targets, binding affinities, and downstream signaling pathways of this compound are conspicuously absent from the public domain. The preponderance of research focuses on the biological activities of the more complex molecules synthesized from this piperazine derivative.

Putative Biological Activity: An Unsubstantiated Claim

A singular, recurring assertion from a commercial supplier suggests that 1-(2-Furoyl)piperazine is a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. The same source also implicates the compound as an inhibitor of amine oxidase and dopa oxidase. However, these claims are not substantiated by any publicly available primary scientific literature. Exhaustive searches for peer-reviewed articles or patents containing quantitative data (e.g., IC50, Ki values), detailed experimental protocols, or mechanistic studies to support these claims have been unfruitful.

Role as a Synthetic Precursor

The principal utility of this compound lies in its function as a building block for a diverse range of therapeutic agents. Its structural features, namely the furoyl group and the piperazine ring, provide a reactive framework for the synthesis of compounds targeting various physiological systems.

Applications in Drug Development:
  • Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in many CNS-active drugs. 1-(2-Furoyl)piperazine has been utilized as a starting material for the development of novel antipsychotic and antidepressant candidates.

  • Cardiovascular Therapeutics: It has served as a precursor for the synthesis of compounds with potential applications in cardiovascular diseases, including antihypertensive agents.

  • Enzyme Inhibitors: The furoyl-piperazine scaffold has been incorporated into the design of various enzyme inhibitors. For instance, it has been used in the fragment-based design of inhibitors for R67 dihydrofolate reductase. Furthermore, derivatives have been synthesized and evaluated for their potential to inhibit butyrylcholinesterase, an enzyme implicated in Alzheimer's disease, and as antibacterial agents.

Logical Relationship of Synthetic Utility

The value of this compound in drug discovery and development can be visualized as a starting point from which a multitude of diverse molecular entities are generated.

G A This compound B Synthesis of CNS Agents (e.g., Antipsychotics, Antidepressants) A->B C Synthesis of Cardiovascular Agents (e.g., Antihypertensives) A->C D Design of Enzyme Inhibitors (e.g., DHFR, BChE) A->D E Development of Antibacterial Agents A->E

Synthetic utility of this compound.

Conclusion

Unveiling the Biological Profile of 1-(2-Furoyl)piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine Hydrochloride is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. While its primary role is often as a scaffold in medicinal chemistry, emerging evidence suggests intrinsic biological activities of the core molecule itself. This technical guide provides an in-depth exploration of the known biological activities of 1-(2-Furoyl)piperazine and its derivatives, focusing on its role as a tyrosinase inhibitor and a key structural component of α1-adrenoceptor antagonists. This document summarizes available data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.

Core Biological Activities

1-(2-Furoyl)piperazine has demonstrated noteworthy interactions with key biological targets, positioning it as a molecule of interest for therapeutic development. The primary activities identified in the literature are its inhibitory effect on tyrosinase and its foundational role in the development of potent α1-adrenoceptor antagonists.

Tyrosinase Inhibition
α1-Adrenoceptor Antagonism (as a Structural Moiety)

The 1-(2-Furoyl)piperazine moiety is a cornerstone in the structure of several potent and selective α1-adrenoceptor antagonists, most notably the antihypertensive drug Prazosin.[4] α1-adrenoceptors are G protein-coupled receptors that mediate vasoconstriction in response to catecholamines like norepinephrine. Antagonism of these receptors leads to vasodilation and a subsequent reduction in blood pressure. The furoyl and piperazine components of the molecule are critical for the high-affinity binding to the receptor. While direct binding affinity data (Ki) for this compound at α1-adrenoceptors is not published, numerous derivatives incorporating this structure exhibit high affinity, with Ki values often in the nanomolar to sub-nanomolar range for different α1-adrenoceptor subtypes.[4]

Quantitative Biological Data (Derivatives)

Direct quantitative biological data for this compound remains elusive in published literature. However, data for its derivatives highlight the significant contribution of this chemical scaffold to biological activity.

Derivative ClassTargetAssay TypeValueReference
Tosyl Piperazine-DithiocarbamatesTyrosinaseInhibition AssayIC50: 6.88 - 34.8 µM[3]
NitrophenylpiperazinesTyrosinaseInhibition AssayIC50: ~72 µM[2]
Quinazoline Derivatives (e.g., Prazosin)α1-AdrenoceptorsBinding AssaypKi: 8.6 (for α1A)[4]

Signaling Pathways

The biological effects of 1-(2-Furoyl)piperazine and its derivatives are mediated through specific signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action and predicting potential therapeutic effects and side effects.

Melanin Synthesis and Tyrosinase Inhibition Pathway

1-(2-Furoyl)piperazine directly interferes with the initial steps of melanogenesis. The pathway diagram below illustrates the enzymatic steps catalyzed by tyrosinase and the point of inhibition.

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte cluster_melanosome Melanosome Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Inhibitor 1-(2-Furoyl)piperazine Hydrochloride Inhibitor->Tyrosinase Inhibition Alpha1_Adrenoceptor_Pathway cluster_cell Smooth Muscle Cell Ligand Norepinephrine Receptor α1-Adrenoceptor (Gq-coupled) Ligand->Receptor Binds & Activates G_protein Gαq/βγ Receptor->G_protein Activates Antagonist Antagonist (e.g., Prazosin) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

References

An In-depth Technical Guide to 1-(2-Furoyl)piperazine Hydrochloride: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Furoyl)piperazine Hydrochloride, a key chemical intermediate in the pharmaceutical industry. The document details its discovery and historical significance, outlines detailed experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and illustrates its crucial role in the development of therapeutic agents through logical and signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry primarily for its role as a versatile building block in the synthesis of a variety of pharmaceutical agents.[1] Its structure, which incorporates both a furan ring and a piperazine core, provides a unique scaffold for the development of drugs targeting a range of conditions, most notably those affecting the central nervous system and the cardiovascular system.[2] The hydrochloride salt form of 1-(2-furoyl)piperazine enhances its stability and solubility, making it a preferred precursor in many synthetic routes.[1]

Discovery and History

The history of 1-(2-Furoyl)piperazine is intrinsically linked to the development of quinazoline-based alpha-1 adrenergic receptor antagonists. While the exact first synthesis is not extensively documented in readily available literature, its significance as a key intermediate became apparent in the 1970s. A notable early reference appears in a 1977 article in the Journal of Medicinal Chemistry by Althuis and Hess, which discusses the synthesis and metabolic fate of Prazosin, a potent antihypertensive agent.[3][4] This publication underscores the established use of 1-(2-furoyl)piperazine as a crucial component in the synthesis of Prazosin and related compounds.

Initially, research focused on leveraging the 1-(2-furoyl)piperazine moiety to create molecules with high affinity and selectivity for alpha-1 adrenergic receptors.[5] This led to the successful development of drugs like Prazosin, which effectively treats hypertension.[5] Over time, the utility of this intermediate has expanded, with its incorporation into the design of molecules for other therapeutic targets.

Physicochemical Properties

A summary of the available quantitative data for 1-(2-Furoyl)piperazine and its hydrochloride salt is presented below. It is important to note that while some data for the hydrochloride salt is available, more comprehensive experimental data is reported for the free base.

Property1-(2-Furoyl)piperazineThis compound
Molecular Formula C₉H₁₂N₂O₂C₉H₁₃ClN₂O₂
Molecular Weight 180.20 g/mol 216.66 g/mol [6]
CAS Number 40172-95-060548-09-6[6]
Melting Point 67-70 °C[3][7]204-209 °C
Boiling Point 137-140 °C at 0.1 mmHgNot available
Solubility Slightly soluble in chloroform and methanol.[8]Not available
pKa 8.37 (Predicted)[8]Not available
Appearance White to light yellow solid.[8]White to almost white crystalline powder.

Spectral Data: While specific, detailed spectral data (NMR, IR, MS) for this compound is not consistently available in public databases, information for the free base and related compounds provides valuable reference points.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the acylation of piperazine followed by the formation of the hydrochloride salt.

Synthesis of 1-(2-Furoyl)piperazine (Free Base)

A common method for the synthesis of the free base involves the reaction of piperazine with a 2-furoyl derivative.

Reactants:

  • Piperazine

  • 2-Furoyl Chloride or 2-Furoic Anhydride

  • A suitable base (e.g., sodium hydroxide)

  • An organic solvent (e.g., chloroform)

  • Water

Procedure:

  • Dissolve piperazine in water.

  • Cool the solution in an ice bath.

  • Slowly add 2-furoyl chloride and a solution of a base (e.g., sodium hydroxide) concurrently, maintaining a controlled pH.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Extract the product into an organic solvent such as chloroform.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to yield crude 1-(2-furoyl)piperazine.

  • The crude product can be further purified by distillation or recrystallization.

Preparation of this compound

The hydrochloride salt is typically prepared from the free base. A process for preparing the pure hydrochloride salt is described in patent DD153371A1.[9]

Reactants:

  • Crude 1-(2-Furoyl)piperazine

  • An inert organic solvent (e.g., chloroform)

  • Hydrogen chloride (gas or in a suitable solvent like isopropanol)

Procedure:

  • Dissolve the crude 1-(2-furoyl)piperazine in an inert organic solvent like chloroform.

  • Dry the solution.

  • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, while carefully monitoring the pH.

  • The pure this compound will precipitate out of the solution as the pH is adjusted.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold solvent.

  • Dry the product under vacuum.

Role in Drug Development and Signaling Pathways

This compound is a pivotal intermediate in the synthesis of several marketed drugs, most notably the antihypertensive medication Prazosin.[5] The furoylpiperazine moiety serves as a crucial pharmacophore that, when combined with other structural elements, imparts high affinity and selectivity for specific biological targets.

Synthesis of Prazosin

The synthesis of Prazosin exemplifies the importance of 1-(2-furoyl)piperazine. The general synthetic workflow is depicted below.

G cluster_synthesis Synthesis of Prazosin A Piperazine C 1-(2-Furoyl)piperazine A->C B 2-Furoyl Chloride B->C E Prazosin C->E D 2-Chloro-4-amino-6,7-dimethoxyquinazoline D->E

Caption: Synthetic pathway for Prazosin.

Mechanism of Action of Prazosin

Prazosin, synthesized using 1-(2-furoyl)piperazine, functions as a selective alpha-1 adrenergic receptor antagonist.[5][10][11] These receptors are located on vascular smooth muscle, and their stimulation by norepinephrine leads to vasoconstriction and an increase in blood pressure.[10] Prazosin competitively blocks these receptors, leading to vasodilation and a reduction in blood pressure.[12]

The signaling pathway affected by Prazosin is illustrated below.

G cluster_pathway Prazosin's Mechanism of Action Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor binds Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Prazosin Prazosin Prazosin->Alpha1_Receptor blocks Vasodilation Vasodilation Prazosin->Vasodilation PLC Phospholipase C Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Increase PIP2->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Alpha-1 adrenergic receptor signaling pathway.

Conclusion

This compound remains a compound of significant interest in the field of medicinal chemistry. Its historical importance as a key building block for alpha-1 adrenergic antagonists like Prazosin is well-established. The synthetic routes to this intermediate are well-defined, providing a reliable source for its use in drug discovery and development. For researchers and scientists, a thorough understanding of its properties and synthesis is essential for the continued exploration of new therapeutic agents derived from this versatile scaffold. This guide provides a foundational resource to support these endeavors.

References

potential therapeutic targets of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(2-Furoyl)piperazine Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic compound primarily utilized as a key structural intermediate in the synthesis of advanced pharmaceutical agents. While the direct therapeutic activity of the parent compound is not extensively documented in peer-reviewed literature, its furoylpiperazine moiety serves as a critical pharmacophore in derivatives targeting a range of significant biological receptors. This technical guide focuses on the established and potential therapeutic targets of these derivatives, with a primary emphasis on their well-characterized antagonism of α1-adrenergic receptors and their role as ligands for 5-HT1A serotonin receptors. The data presented herein is collated from seminal publications in medicinal chemistry, providing a foundational resource for researchers engaged in drug discovery and development.

Introduction to 1-(2-Furoyl)piperazine as a Pharmaceutical Scaffold

1-(2-Furoyl)piperazine, presented as a stable hydrochloride salt, combines a furan ring with a piperazine core, creating a unique chemical scaffold for diverse molecular exploration.[1] Its principal value in medicinal chemistry lies in its role as a foundational building block for synthesizing novel drug candidates with potential therapeutic applications in neurological and cardiovascular diseases.[1] It is notably recognized as a key intermediate and a known impurity in the synthesis of established α1-adrenoceptor antagonists like Prazosin and Terazosin.[2] This association underscores the inherent potential of its structural motifs for interacting with adrenergic receptors.

Primary Therapeutic Target: α1-Adrenergic Receptors

The most potent and well-documented therapeutic application of a 1-(2-furoyl)piperazine derivative is in the competitive antagonism of α1-adrenergic receptors. These receptors are critical in mediating smooth muscle contraction, particularly in blood vessels and the prostate, making them a key target for antihypertensive and benign prostatic hyperplasia (BPH) therapies.[3]

Lead Compound: 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline

A pivotal study on 2,4-diamino-6,7-dimethoxyquinoline derivatives identified compound 14 , which incorporates the 1-(2-furoyl)piperazine moiety, as an exceptionally potent and selective α1-adrenoceptor antagonist.[4] This derivative demonstrated significantly higher potency than the widely used α1-blocker, Prazosin.[4]

Quantitative Pharmacological Data

The pharmacological activity of the lead compound was rigorously quantified through in vitro receptor binding and functional tissue assays.[4]

CompoundTargetAssay TypeParameterValueSelectivity
4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinolineα1-AdrenoceptorRadioligand BindingKᵢ1.4 x 10⁻¹⁰ M>10,000-fold vs α2
4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinolineα1-AdrenoceptorFunctional (Rabbit Pulmonary Artery)pA₂9.76 ± 0.26Functional antagonism
Prazosin (Reference)α1-AdrenoceptorFunctional (Rabbit Pulmonary Artery)pA₂~8.46 (Calculated)-

Table 1: Quantitative data for the lead α1-adrenoceptor antagonist derivative.[4]

Signaling Pathway

α1-Adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that signal through the Gq/11 family of G-proteins.[5] Antagonism by a 1-(2-furoyl)piperazine derivative, such as compound 14 , blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting this signaling cascade and preventing downstream physiological effects like vasoconstriction.

alpha1_signaling cluster_membrane Cell Membrane receptor α1-Adrenoceptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves agonist Norepinephrine (Agonist) agonist->receptor Activates antagonist Furoylpiperazine Derivative (Antagonist) antagonist->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc response Physiological Response (e.g., Vasoconstriction) ca_release->response pkc->response

Figure 1: Antagonism of the α1-Adrenergic Receptor Signaling Pathway.

Secondary Therapeutic Target: 5-HT1A Serotonin Receptors

The arylpiperazine structure, of which 1-(2-furoyl)piperazine is a variant, is a well-established scaffold for designing ligands that target serotonin (5-hydroxytryptamine, 5-HT) receptors.[6] Specifically, these derivatives have been instrumental in developing ligands with high affinity for the 5-HT1A receptor subtype, a key target in the treatment of anxiety and depression.[6]

Role as a 5-HT1A Ligand Scaffold

The combination of the piperazine ring with various terminal moieties is a proven strategy for achieving high affinity and specificity for serotoninergic receptors.[7] The 1-(2-furoyl)piperazine structure provides a valuable starting point for the synthesis of novel 5-HT1A receptor modulators. While specific quantitative data for a furoyl-containing derivative with standout 5-HT1A affinity was not highlighted in the primary literature reviewed, the general principle is firmly established.

Signaling Pathway

The 5-HT1A receptor is a GPCR that couples to inhibitory Gi/o proteins.[1] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA). This cascade results in neuronal hyperpolarization and reduced neuronal firing, contributing to the anxiolytic and antidepressant effects of 5-HT1A agonists.[8]

ht1a_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP ac->atp Converts ligand Furoylpiperazine Derivative (Ligand) ligand->receptor Binds camp cAMP atp->camp pka PKA camp->pka Activates response Cellular Response (e.g., Neuronal Inhibition) pka->response Modulates binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep Prepare Rat Cortex Membrane Homogenate reagents Prepare Assay Buffer, [³H]Prazosin, and Test Compound Dilutions prep->reagents incubate Incubate Membranes with Radioligand and Test Compound (25°C, 30 min) reagents->incubate filtrate Rapid Vacuum Filtration (GF/B Filters) incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Liquid Scintillation Counting wash->count analyze Calculate IC₅₀ from Competition Curves count->analyze calculate_ki Calculate Kᵢ using Cheng-Prusoff Equation analyze->calculate_ki

References

An In-depth Technical Guide on 1-(2-Furoyl)piperazine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furoyl)piperazine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, combining a furan ring with a piperazine moiety, provides a scaffold for the development of novel therapeutic agents targeting a range of physiological pathways. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanistic insights into 1-(2-Furoyl)piperazine and its derivatives, with a focus on their potential as alpha-1 adrenoceptor antagonists and antiplatelet agents.

Synthesis of this compound and Its Derivatives

The synthesis of 1-(2-Furoyl)piperazine and its subsequent derivatization are key steps in the development of novel drug candidates.

General Synthesis of 1-(2-Furoyl)piperazine

A common method for the synthesis of 1-(2-Furoyl)piperazine involves the acylation of piperazine with a 2-furoyl derivative.

  • Materials: Piperazine, 2-furoyl chloride, sodium hydroxide, chloroform, magnesium sulfate.

  • Procedure:

    • A solution of piperazine in water is prepared.

    • 2-Furoyl chloride is added dropwise to the piperazine solution while maintaining a basic pH with the addition of a sodium hydroxide solution.

    • The reaction mixture is stirred at room temperature to allow for the acylation to complete.

    • The product is then extracted from the aqueous phase using an organic solvent such as chloroform.

    • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude 1-(2-Furoyl)piperazine.

    • The crude product can be further purified by recrystallization or chromatography.

Synthesis of this compound

The hydrochloride salt is often prepared to improve the compound's stability and handling properties.

  • Materials: 1-(2-Furoyl)piperazine, hydrochloric acid (gas or solution in an inert solvent), chloroform.

  • Procedure:

    • Crude 1-(2-Furoyl)piperazine is dissolved in an inert organic solvent like chloroform.

    • Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an inert solvent is added, until the pH of the mixture is between 6 and 7.[1]

    • The precipitated this compound is collected by filtration, washed with a cold solvent, and dried.[1]

Synthesis of Biologically Active Derivatives

The 1-(2-furoyl)piperazine scaffold can be further modified to synthesize derivatives with specific biological activities. For instance, derivatives have been synthesized as alpha-1 adrenoceptor antagonists and antiplatelet agents.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 1-(2-Furoyl)piperazine C Coupling Reaction A->C B 2-Chloro-4-amino-6,7-dimethoxyquinoline B->C D 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline C->D

Synthesis of a quinoline derivative.

Biological Activities and Quantitative Data

Derivatives of 1-(2-Furoyl)piperazine have demonstrated significant potential in modulating key physiological pathways, particularly as alpha-1 adrenoceptor antagonists and antiplatelet agents.

Alpha-1 Adrenoceptor Antagonism

A derivative of 1-(2-furoyl)piperazine has shown high affinity and selectivity for alpha-1 adrenoceptors, suggesting its potential use in conditions like hypertension and benign prostatic hyperplasia.

Compound/DerivativeTargetAssay TypeQuantitative DataReference
4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinolineα1-adrenoceptorRadioligand BindingKi = 1.4 x 10⁻¹⁰ M[2]
4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinolineα1-adrenoceptorFunctional Assay (Rabbit Pulmonary Artery)pA₂ = 9.76[2]
Antiplatelet Activity

A dibenzofuran derivative incorporating the 1-(2-furoyl)piperazine moiety has been shown to inhibit platelet aggregation induced by arachidonic acid, indicating its potential as an antithrombotic agent.

Compound/DerivativeAgonistAssay TypeQuantitative Data (% Inhibition)Reference
Dibenzofuran-piperazine derivative with 2-furoyl moietyArachidonic Acid (AA)Platelet AggregationHigh percentage inhibition (comparable to aspirin)BOC Sciences

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the replication and validation of experimental findings.

Alpha-1 Adrenoceptor Binding Assay

This assay is used to determine the affinity of a compound for the alpha-1 adrenoceptor.

  • Materials: Rat cerebral cortex membranes (source of α1-adrenoceptors), [³H]-Prazosin (radioligand), test compound (e.g., 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline), incubation buffer (e.g., Tris-HCl), glass fiber filters, scintillation cocktail, and a liquid scintillation counter.

  • Procedure:

    • Rat cerebral cortex membranes are prepared and homogenized in the incubation buffer.

    • Aliquots of the membrane homogenate are incubated with a fixed concentration of [³H]-Prazosin and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Prazosin (IC₅₀) is determined.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Arachidonic Acid-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation initiated by arachidonic acid.

  • Materials: Human platelet-rich plasma (PRP), arachidonic acid (agonist), test compound (e.g., dibenzofuran-piperazine derivative), platelet aggregometer.

  • Procedure:

    • Platelet-rich plasma is prepared from fresh human blood by centrifugation.

    • The platelet count in the PRP is adjusted to a standard concentration.

    • A sample of PRP is placed in the aggregometer cuvette and pre-incubated with either the test compound or a vehicle control at 37°C.

    • Arachidonic acid is added to the cuvette to induce platelet aggregation.

    • The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.

    • The percentage inhibition of aggregation by the test compound is calculated by comparing the aggregation response in the presence of the compound to that of the vehicle control.

Signaling Pathways

Understanding the signaling pathways modulated by 1-(2-furoyl)piperazine derivatives is essential for elucidating their mechanism of action.

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenoceptor antagonists, such as the quinoline derivative of 1-(2-furoyl)piperazine, are expected to block the downstream signaling cascade initiated by the binding of endogenous agonists like norepinephrine.

cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_effector Effector Enzyme cluster_second_messengers Second Messengers cluster_downstream Downstream Effects A Norepinephrine B Alpha-1 Adrenoceptor A->B Binds D Gq Protein Activation B->D C 1-(2-Furoyl)piperazine Derivative C->B Blocks E Phospholipase C (PLC) Activation D->E F PIP2 -> IP3 + DAG E->F G ↑ Intracellular Ca²⁺ F->G H Protein Kinase C (PKC) Activation F->H I Physiological Response (e.g., Vasoconstriction) G->I H->I

Alpha-1 Adrenoceptor Signaling Pathway and Point of Inhibition.
Arachidonic Acid-Induced Platelet Aggregation Pathway

The antiplatelet effect of the dibenzofuran derivative of 1-(2-furoyl)piperazine likely involves the inhibition of the arachidonic acid cascade, which leads to the formation of pro-aggregatory molecules like thromboxane A₂.

cluster_membrane Platelet Membrane cluster_enzyme1 Enzyme Action cluster_substrate Substrate cluster_enzyme2 Enzyme Action cluster_products Products cluster_response Cellular Response A Membrane Phospholipids B Phospholipase A₂ A->B C Arachidonic Acid (AA) B->C D Cyclooxygenase (COX) C->D F Prostaglandin H₂ (PGH₂) D->F E 1-(2-Furoyl)piperazine Derivative E->D Inhibits G Thromboxane A₂ (TXA₂) F->G H ↑ Intracellular Ca²⁺ G->H I Platelet Aggregation H->I

Arachidonic Acid Pathway in Platelets and Point of Inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The available literature highlights their activity as potent alpha-1 adrenoceptor antagonists and inhibitors of platelet aggregation. The synthetic accessibility of the 1-(2-furoyl)piperazine scaffold allows for extensive structure-activity relationship studies, paving the way for the development of new and improved drug candidates. Further research focusing on the detailed molecular mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this important chemical class.

References

Structural Analysis of 1-(2-Furoyl)piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a versatile synthetic intermediate in the development of various therapeutic agents.[1][2][3] This technical guide provides an in-depth structural analysis of this compound, compiling available spectroscopic data and outlining detailed experimental protocols for its characterization. While a definitive single-crystal X-ray diffraction study for this specific hydrochloride salt is not publicly available, this guide presents a comprehensive overview of its molecular structure through other analytical techniques and provides context for its biological activity, particularly as a tyrosinase inhibitor.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-(2-Furoyl)piperazine. The addition of hydrochloric acid enhances its stability and solubility, making it more suitable for pharmaceutical applications.[1][3]

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O₂[4]
Molecular Weight 216.67 g/mol [4][5]
IUPAC Name furan-2-yl(piperazin-1-yl)methanone;hydrochloride[4]
CAS Number 60548-09-6[4]
Appearance White to light yellow/orange powder/crystal[6]
Melting Point 204 - 209 °C[5]

Crystallographic Analysis

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound. The determination of the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing, awaits single-crystal X-ray diffraction analysis.

For illustrative purposes, the following table presents typical crystallographic data that would be obtained from such an analysis, based on a related piperazine derivative.

ParameterExample Value (for a related piperazine derivative)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.5503
b (Å) 11.2039
c (Å) 14.1007
α (°) 90
β (°) 96.951
γ (°) 90
Volume (ų) 2149.9
Z 4

Note: The data presented above is for a different piperazine derivative and serves only as an example of the parameters that would be determined from an X-ray crystallographic study of this compound.[7]

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopic Data (Predicted and from related compounds)

ProtonChemical Shift (δ) ppm (Predicted)Multiplicity
Furan H (3 positions)6.5 - 7.8m
Piperazine CH₂ (4 positions)3.0 - 4.0m
Piperazine NH/NH₂⁺9.0 - 10.0br s

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data (Predicted and from related compounds)

CarbonChemical Shift (δ) ppm (Predicted)
Furan C=O158 - 162
Furan C (4 positions)110 - 150
Piperazine CH₂ (4 positions)40 - 50
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H StretchSecondary amine (piperazine)
~3100C-H StretchAromatic (furan)
~2900C-H StretchAliphatic (piperazine)
~1630C=O StretchAmide
~1450C-N StretchAmine
~1100C-O-C StretchFuran
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The expected molecular ion peak for the free base (1-(2-Furoyl)piperazine) would be at m/z 180.20.

Expected Fragmentation Pattern

A common fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring. For 1-(2-Furoyl)piperazine, key fragments would likely arise from the loss of the furoyl group or cleavage within the piperazine ring.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to a range of 0-14 ppm.

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Biological Context and Signaling Pathway

1-(2-Furoyl)piperazine and its derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[8][9] Overproduction of melanin can lead to hyperpigmentation disorders.

Tyrosinase Inhibition and the Melanin Biosynthesis Pathway

Melanin synthesis, or melanogenesis, primarily occurs in melanosomes within melanocytes. The process is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Both of these initial, rate-limiting steps are catalyzed by tyrosinase.[1][8][10][11][12][13] Dopaquinone is a crucial intermediate that can then be converted into either eumelanin (brown/black pigment) or pheomelanin (red/yellow pigment).[10][11][13]

1-(2-Furoyl)piperazine acts as a tyrosinase inhibitor, likely by binding to the active site of the enzyme and preventing the binding of its natural substrate, L-tyrosine.[8] This inhibition effectively blocks the initial steps of melanogenesis, leading to a reduction in melanin production.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Sample 1-(2-Furoyl)piperazine Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS XRay X-Ray Crystallography (Data Not Available) Sample->XRay Structure Molecular Structure Elucidation NMR->Structure FTIR->Structure MS->Structure XRay->Structure Properties Chemical & Physical Properties Structure->Properties

Caption: Workflow for the structural analysis of this compound.

Tyrosinase Inhibition Signaling Pathway

tyrosinase_inhibition cluster_pathway Melanin Biosynthesis Pathway cluster_inhibitor Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin (Eumelanin/Pheomelanin) Dopaquinone->Melanin Further Reactions Inhibitor 1-(2-Furoyl)piperazine Hydrochloride Tyrosinase_node Tyrosinase Inhibitor->Tyrosinase_node Inhibits

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Conclusion

This technical guide has synthesized the available structural and spectroscopic data for this compound. While a definitive crystal structure remains to be determined, analysis via NMR, FT-IR, and mass spectrometry provides a solid foundation for its structural characterization. The role of this compound as a tyrosinase inhibitor highlights its potential in the development of therapeutic agents for hyperpigmentation disorders. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and analysis of this and related piperazine derivatives. Further investigation, particularly single-crystal X-ray diffraction, is warranted to fully elucidate its three-dimensional structure and further inform structure-activity relationship studies.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furoyl)piperazine Hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a furoyl group attached to a piperazine ring, makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of neuroscience and oncology.[1] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic and biological applications. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and biological evaluation of this compound and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-Furoyl)piperazine and its hydrochloride salt is presented below.

PropertyValueReference
Chemical Name This compound
Synonyms (furan-2-yl)(piperazin-1-yl)methanone hydrochloride
CAS Number 60548-09-6[1]
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol
Appearance White to light yellow solid
Melting Point 67-70 °C (for free base)[2]
Solubility Soluble in water

Synthesis and Purification

The synthesis of this compound typically involves the acylation of piperazine with a 2-furoyl derivative, followed by conversion to the hydrochloride salt.

Protocol 1: Synthesis of 1-(2-Furoyl)piperazine (Free Base)[3]

Materials:

  • Piperazine hexahydrate

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) (6N)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • Dissolve 194 g (1 mole) of piperazine hexahydrate in 250 mL of water.

  • Acidify the solution to a pH of 4.5 with 6N HCl.

  • Concurrently add 130.5 g (1 mole) of 2-furoyl chloride and 10% NaOH solution at a rate that maintains the pH at 4.5.

  • After 1 hour, make the solution basic (pH 8.5) with 10% NaOH solution.

  • Continuously extract the reaction mixture with chloroform for 36 hours.

  • Dry the chloroform extract over anhydrous MgSO₄ and filter.

  • Remove the chloroform by distillation to obtain the crude 1-(2-Furoyl)piperazine.

Protocol 2: Synthesis and Purification of this compound[4]

Materials:

  • Crude 1-(2-Furoyl)piperazine

  • Inert organic solvent (e.g., Chloroform)

  • Hydrogen chloride (HCl) gas

Procedure:

  • Extract the crude 1-(2-Furoyl)piperazine with an inert organic solvent such as chloroform.

  • Dry the organic extract.

  • Bubble dry HCl gas through the extract until the pH of the solution reaches 6-7.

  • The pure this compound will precipitate out of the solution.

  • Collect the precipitate by filtration and dry under vacuum.

G cluster_synthesis Synthesis Workflow Piperazine Piperazine Acylation Acylation Piperazine->Acylation 2-Furoyl_Chloride 2-Furoyl_Chloride 2-Furoyl_Chloride->Acylation Crude_Furoylpiperazine Crude_Furoylpiperazine Acylation->Crude_Furoylpiperazine Extraction_Purification Extraction_Purification Crude_Furoylpiperazine->Extraction_Purification Pure_Furoylpiperazine Pure_Furoylpiperazine Extraction_Purification->Pure_Furoylpiperazine Salt_Formation Salt_Formation Pure_Furoylpiperazine->Salt_Formation HCl_Gas HCl_Gas HCl_Gas->Salt_Formation Final_Product 1-(2-Furoyl)piperazine HCl Salt_Formation->Final_Product

Synthesis of 1-(2-Furoyl)piperazine HCl

Analytical Methods

Accurate and reliable analytical methods are essential for confirming the identity and purity of this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general method for piperazine derivatives and should be optimized for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: To be determined by UV scan of the compound (a starting point could be around 254 nm or 340 nm after derivatization if necessary).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Applications in Pharmaceutical Development

This compound is a versatile intermediate for the synthesis of various pharmacologically active compounds.

Anticancer Drug Development

Piperazine derivatives are integral to the structure of many anticancer agents.[3][4][5][6] Derivatives of 1-(2-furoyl)piperazine can be synthesized and screened for their cytotoxic effects against various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • After treatment, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

  • Incubate for 15 minutes with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow Seed_Cells Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Incubate Incubate Treat_with_Compound->Incubate Add_MTT Add_MTT Incubate->Add_MTT Incubate_MTT Incubate_MTT Add_MTT->Incubate_MTT Solubilize_Formazan Solubilize_Formazan Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance

MTT Cytotoxicity Assay Workflow

Piperazine derivatives have been shown to modulate various signaling pathways involved in cancer progression. A common target is the PI3K/Akt pathway , which is crucial for cell survival and proliferation.[7][8][9][10][11]

G cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream_Effectors Akt->Downstream_Effectors Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Effectors->Cell_Survival_Proliferation Furoylpiperazine_Derivative 1-(2-Furoyl)piperazine Derivative Furoylpiperazine_Derivative->PI3K inhibits

Potential Inhibition of PI3K/Akt Pathway
Neuroscience Drug Development

Piperazine derivatives are well-known for their activity in the central nervous system (CNS), with applications as anxiolytics, antidepressants, and antipsychotics.[12]

Objective: To assess the anxiolytic-like effects of a test compound in mice.

Apparatus:

  • An elevated plus-shaped maze with two open arms and two closed arms.

Procedure:

  • Administer the test compound (e.g., via intraperitoneal injection) to mice. A vehicle control group and a positive control group (e.g., diazepam) should be included.

  • After a set pre-treatment time (e.g., 30 minutes), place a mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To evaluate the anxiolytic-like properties of a test compound based on the conflict between the innate aversion of mice to a brightly lit area and their exploratory drive.

Apparatus:

  • A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting them.

Procedure:

  • Administer the test compound, vehicle, or a positive control to the mice.

  • After the pre-treatment period, place the mouse in the center of the lit compartment.

  • Allow the mouse to explore the apparatus for a set duration (e.g., 5 minutes).

  • Record the time spent in the lit compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

  • Anxiolytic compounds typically increase the time spent in the lit compartment and the number of transitions.

G cluster_anxiety_workflow Anxiolytic Testing Workflow Compound_Admin Compound Administration Pre-treatment_Period Pre-treatment_Period Compound_Admin->Pre-treatment_Period Behavioral_Test Elevated Plus Maze or Light-Dark Box Test Pre-treatment_Period->Behavioral_Test Data_Recording Data_Recording Behavioral_Test->Data_Recording Data_Analysis Data_Analysis Data_Recording->Data_Analysis

In Vivo Anxiolytic Activity Workflow
Other Potential Applications

1-(2-Furoyl)piperazine has been reported to be a potent inhibitor of tyrosinase, an enzyme involved in melanin production.[13] This suggests its potential use in the development of treatments for hyperpigmentation disorders.

Objective: To determine the inhibitory effect of a test compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound

  • Kojic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound at various concentrations, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

  • Incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution.

  • Measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.

  • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Derivatives of 1-(2-furoyl)piperazine have shown potential as antiplatelet agents.

Objective: To evaluate the effect of a test compound on platelet aggregation induced by ADP.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Adenosine diphosphate (ADP)

  • Test compound

  • Aggregometer

Procedure:

  • Prepare PRP and PPP from fresh whole blood.

  • Pre-incubate PRP with the test compound or vehicle at 37°C.

  • Induce platelet aggregation by adding ADP to the PRP.

  • Monitor the change in light transmittance for 5 minutes using an aggregometer.

  • Calculate the percentage of platelet aggregation inhibition.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical development. Its utility as a synthetic intermediate for a wide range of biologically active compounds, coupled with its own potential pharmacological activities, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The protocols provided in this document offer a starting point for the synthesis, analysis, and evaluation of this compound and its derivatives in various therapeutic areas. Further research is warranted to fully elucidate the mechanisms of action and in vivo efficacy of novel compounds derived from this promising scaffold.

References

Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride as a Research Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine Hydrochloride (CAS: 60548-09-6) is a versatile heterocyclic building block integral to the advancement of medicinal chemistry and drug discovery. Its unique structure, combining a furan ring with a piperazine core, offers a valuable scaffold for the synthesis of complex molecules with significant biological activities. The hydrochloride salt form enhances its stability and ease of handling, making it a preferred intermediate for synthetic chemists.[1] These application notes provide detailed protocols for its use in the synthesis of bioactive compounds, specifically focusing on quinazoline derivatives targeting adrenergic receptors and its application in enzymatic assays.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂·HClTCI
Molecular Weight 216.67 g/mol TCI
Appearance White to light yellow to light orange powder/crystalTCI
Melting Point 67-70 °C (for free base)Sigma-Aldrich
Purity >98.0% (HPLC)TCI
CAS Number 60548-09-6[1]
Storage Room Temperature (Recommended in a cool, dark place, <15°C)TCI

Applications in Research

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its primary applications are in:

  • Medicinal Chemistry: It is a foundational component in the synthesis of novel drug candidates targeting various diseases, including neurological disorders and cancer.[1][2]

  • Heterocyclic Chemistry: As a versatile building block, it facilitates the creation of new molecular architectures for structure-activity relationship (SAR) studies.[2]

  • Drug Discovery: It is instrumental in the development of targeted inhibitors for various biological pathways.[3]

A notable application is in the synthesis of Prazosin and its analogs, which are known α1-adrenergic receptor antagonists used in the treatment of hypertension. The furoylpiperazine moiety is a key pharmacophore in these molecules.

Experimental Protocols

Application 1: Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin)

This protocol details a multi-step synthesis of Prazosin, a potent α1-adrenoceptor antagonist, using 1-(2-furoyl)piperazine as a key intermediate.

Workflow for the Synthesis of Prazosin:

cluster_0 Step 1: Synthesis of 1-(2-Furoyl)piperazine cluster_1 Step 2: Synthesis of Intermediate A Piperazine C 1-(2-Furoyl)piperazine A->C Reaction B 2-Furoyl Chloride B->C E 1-(2-Furoyl)piperazine D 2-Chloro-4-amino-6,7-dimethoxyquinazoline F 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin) D->F Nucleophilic Substitution E->F

Caption: Synthetic workflow for Prazosin.

Protocol:

Step 1: Synthesis of 2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline

  • A mixture of 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4(3H)one (0.017 mol) and 2-furoyl chloride (0.04 mol) is dissolved in isopropyl alcohol (30 ml) in a round-bottom flask fitted with a reflux condenser.

  • To this mixture, add potassium carbonate (0.03 mol) and a catalytic amount of triethylbenzylammonium chloride (TEBA chloride) (0.001 mol).

  • The reaction mixture is then irradiated with microwaves (90W) for 30 minutes.

  • The resulting 4-furoyl-2-(1-piperazinyl)-6,7-dimethoxyquinazolin-4-one is then dissolved in isopropyl alcohol (40 ml) in an iodine flask with a reflux condenser.

  • Phosphorus oxychloride (0.01 mol) is added, and the mixture is refluxed for 8-9 hours.

  • The reaction is quenched in ice water and neutralized with sodium bicarbonate.

  • The solid product is filtered and dried to yield 2-[4-furoyl-(1-piperazinyl)]-4-chloro-6,7-dimethoxyquinazoline.

    • Yield: 78%

    • Melting Point: 175-178°C

Step 2: Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin)

  • The product from Step 1 (0.009 mol) is dissolved in tetrahydrofuran in a round-bottom flask and cooled to 0-5°C.

  • Dry ammonia gas is passed through the solution for 2-3 hours.

  • The white product that separates out is filtered and dried.

    • Yield: 70%

Quantitative Data for Prazosin Synthesis Intermediates:

StepIntermediateYield (%)Melting Point (°C)
12-[4-furoyl-(1-piperazinyl)]-4-chloro-6,7-dimethoxyquinazoline78%175-178
22-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline70%258-260
Application 2: Tyrosinase Inhibition Assay

1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This protocol outlines an in vitro assay to determine its inhibitory activity.

Workflow for Tyrosinase Inhibition Assay:

A Prepare Reagents (Buffer, Tyrosinase, L-DOPA, Inhibitor) B Set up 96-well plate (Test, Control, Blank) A->B C Pre-incubate plate (25°C for 10 min) B->C D Initiate Reaction (Add L-DOPA) C->D E Measure Absorbance (475 nm, kinetic) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for tyrosinase inhibition assay.

Materials:

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase Solution (1000 units/mL in cold buffer)

  • L-DOPA Solution (10 mM in buffer, prepared fresh)

  • This compound (Test Inhibitor)

  • Kojic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound and kojic acid in the sodium phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add the following:

    • Test Wells: 40 µL of buffer, 20 µL of the test inhibitor dilution, and 20 µL of tyrosinase solution.

    • Positive Control Wells: 40 µL of buffer, 20 µL of kojic acid dilution, and 20 µL of tyrosinase solution.

    • Negative Control Well (No Inhibitor): 60 µL of buffer and 20 µL of tyrosinase solution.

    • Blank Well: 80 µL of buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of L-DOPA solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.[1]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test well.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

α1-Adrenergic Receptor Signaling Pathway

Derivatives of 1-(2-Furoyl)piperazine, such as Prazosin, act as antagonists at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to physiological responses such as vasoconstriction.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Prazosin Prazosin (Antagonist) Alpha1_AR α1-Adrenergic Receptor Prazosin->Alpha1_AR Blocks NE Norepinephrine (Agonist) NE->Alpha1_AR Activates Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase Tyrosinase Inhibitor 1-(2-Furoyl)piperazine Inhibitor->Tyrosinase Inhibits

References

Application Notes and Protocols for the Quantification of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Furoyl)piperazine Hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Acid-Base Titrimetry are designed for accuracy, precision, and reliability in research and quality control settings.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a precise and sensitive method for the quantification of this compound. The furoyl group provides a strong chromophore, allowing for direct UV detection without the need for derivatization. The following method is adapted from established protocols for the structurally related compound, prazosin, which contains the 1-(2-furoyl)piperazine moiety.[1][2][3]

Quantitative Data Summary

The expected performance of the HPLC-UV method is summarized in the table below, based on validated methods for analogous compounds.[1][2][4]

ParameterExpected Value
Linearity Range1.0 - 200.0 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.033 µg/mL
Limit of Quantification (LOQ)0.102 µg/mL
Accuracy (% Recovery)99 - 101%
Precision (%RSD)< 2%
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (75:25 v/v), with the pH adjusted to 3.2 using glacial acetic acid.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection Wavelength: 250 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linearity range (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Solution Preparation hplc HPLC Analysis data Data Acquisition calc Calculation result Result calc->result std_prep Standard Solutions inject_std Inject Standards std_prep->inject_std smp_prep Sample Solution inject_smp Inject Sample smp_prep->inject_smp hplc_system Equilibrate HPLC hplc_system->inject_std hplc_system->inject_smp cal_curve Calibration Curve inject_std->cal_curve smp_area Sample Peak Area inject_smp->smp_area cal_curve->calc smp_area->calc

Caption: Workflow for the HPLC-UV quantification of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound, suitable for routine analysis where high sensitivity is not required.

Quantitative Data Summary
ParameterExpected Value
λmax (in Methanol)~250 nm[1]
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (r²)> 0.99
Experimental Protocol

1. Instrumentation:

  • Spectrophotometer: A calibrated UV-Visible spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Preparation of Solutions:

  • Solvent: Methanol or Ethanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations suitable for UV absorbance measurement (typically in the range of 1-20 µg/mL).

  • Sample Preparation: Prepare a sample solution in the same solvent with a concentration expected to fall within the range of the working standards.

3. Analysis Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV range (e.g., 200-400 nm). The expected λmax is around 250 nm.[1]

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Construct a calibration curve by plotting absorbance against concentration.

  • Measure the absorbance of the sample solution.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing prep Solution Preparation uv_vis UV-Vis Measurement data Data Analysis result Result std_prep Standard Solutions scan_lambda Determine λmax std_prep->scan_lambda measure_abs Measure Absorbance std_prep->measure_abs smp_prep Sample Solution smp_prep->measure_abs scan_lambda->measure_abs cal_curve Calibration Curve measure_abs->cal_curve smp_abs Sample Absorbance measure_abs->smp_abs cal_curve->result smp_abs->result

Caption: Workflow for the UV-Visible spectrophotometric quantification.

Acid-Base Titrimetry

This classical titrimetric method provides a cost-effective and straightforward approach for the assay of this compound, particularly for determining the purity of the bulk drug substance.

Quantitative Data Summary
ParameterExpected Value
Stoichiometry1:1 (Analyte:Titrant)
End-point DetectionPotentiometric or Colorimetric
AccuracyHigh
Experimental Protocol

1. Reagents and Equipment:

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: A mixture of water and ethanol (e.g., 1:1 v/v) to ensure solubility.

  • Indicator (for colorimetric titration): Phenolphthalein solution.

  • Equipment: Calibrated burette, magnetic stirrer, pH meter with a glass electrode (for potentiometric titration).

2. Sample Preparation:

  • Accurately weigh approximately 150-200 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of the water-ethanol solvent mixture.

3. Titration Procedure:

  • Potentiometric Titration:

    • Immerse the pH electrode in the sample solution and start stirring.

    • Titrate with 0.1 N NaOH, recording the pH after each addition of the titrant.

    • Continue the titration past the equivalence point.

    • Determine the end-point as the point of maximum inflection on the titration curve.

  • Colorimetric Titration:

    • Add 2-3 drops of phenolphthalein indicator to the dissolved sample.

    • Titrate with 0.1 N NaOH until a permanent faint pink color is observed.

4. Calculation:

Calculate the percentage purity of this compound using the following formula:

% Purity = (V × N × E) / W × 100

Where:

  • V = Volume of NaOH used in mL

  • N = Normality of the NaOH solution

  • E = Equivalent weight of this compound

  • W = Weight of the sample in mg

Titration Workflow

Titration_Workflow start Weigh Sample dissolve Dissolve in Solvent start->dissolve titrate Titrate with 0.1 N NaOH dissolve->titrate endpoint Determine End-point titrate->endpoint calculate Calculate Purity endpoint->calculate result Result calculate->result

Caption: Workflow for the acid-base titration of 1-(2-Furoyl)piperazine HCl.

References

Application Note: HPLC-UV Method for the Analysis of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 1-(2-Furoyl)piperazine Hydrochloride. The outlined protocol is designed for use in quality control, stability studies, and routine analysis of the compound in bulk drug substance and pharmaceutical formulations. The method is developed based on established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.

Chromatographic Conditions

A set of optimized chromatographic conditions is proposed for the efficient separation and quantification of this compound. The presence of the furoyl moiety provides a chromophore suitable for direct UV detection, eliminating the need for derivatization that is often required for piperazine itself.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time Approximately 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters

Preparation of Solutions

2.2.1. Phosphate Buffer (pH 3.0)

  • Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

2.2.2. Mobile Phase Preparation

  • Mix the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 volume/volume ratio.

  • Degas the mobile phase for at least 15 minutes in an ultrasonic bath.

2.2.3. Diluent Preparation Use the mobile phase as the diluent for preparing standard and sample solutions.

2.2.4. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Make up the volume to 100 mL with the diluent and mix well.

2.2.5. Sample Solution Preparation (e.g., from a formulation)

  • Weigh and powder a representative number of tablets (e.g., 20) to determine the average weight.

  • Weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform a system suitability test by injecting the standard solution five times.

  • Inject the prepared sample solution in duplicate.

  • Record the chromatograms and measure the peak area for the analyte.

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines.[1][2] The following tables summarize the typical parameters and acceptance criteria for method validation.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Quantitative Validation Parameters
ParameterSpecificationExpected Results
Linearity (Concentration Range) 5 - 50 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 80%, 100%, 120% of test concentration98.0% - 102.0%
Precision (Repeatability, % RSD) n=6 determinations at 100% concentration≤ 2.0%
Intermediate Precision (% RSD) Different day, different analyst≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1e.g., ~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1e.g., ~0.3 µg/mL
Robustness Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C)% RSD ≤ 2.0%

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical structure of method validation.

G Experimental Workflow for HPLC Analysis cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_mobile Prepare Mobile Phase (Buffer:ACN 60:40) prep_buffer->prep_mobile prep_std Prepare Standard Stock Solution (100 µg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution prep_mobile->prep_sample sst Perform System Suitability Test prep_std->sst inject Inject Blank, Standard, and Sample Solutions prep_sample->inject equilibrate Equilibrate HPLC System equilibrate->sst sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow from solution preparation to final report generation.

G Method Validation Logical Structure (ICH Q2) cluster_precision Precision Levels Validation Analytical Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation.

Conclusion

The described RP-HPLC-UV method provides a straightforward and reliable approach for the quantitative determination of this compound. The protocol is designed to be easily implemented in a quality control laboratory. Proper validation of this method in accordance with ICH guidelines will ensure that it is suitable for its intended purpose, providing accurate and precise results for both bulk drug substance and finished pharmaceutical products.

References

Application Notes and Protocols: 1-(2-Furoyl)piperazine Hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-Furoyl)piperazine Hydrochloride as a versatile building block in the synthesis of novel compounds for neurological disorder research. The following sections detail the synthesis of a key derivative, Prazosin, and provide protocols for evaluating the biological activity of such derivatives in assays relevant to Alzheimer's disease, psychosis, and synaptic plasticity.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its piperazine moiety offers a readily modifiable scaffold, enabling the generation of extensive compound libraries for screening in neurological disease models. Research has demonstrated that derivatives of 1-(2-Furoyl)piperazine exhibit significant activity at various G-protein coupled receptors (GPCRs) and ion channels implicated in the pathophysiology of neurological disorders. This document focuses on the application of this chemical entity in the development of potential therapeutics for conditions such as Alzheimer's disease, psychosis, and cognitive dysfunction.

Synthesis of a Key Neurologically Active Derivative: Prazosin

Prazosin, an α1-adrenoceptor antagonist, is a prominent example of a neurologically active compound synthesized from 1-(2-Furoyl)piperazine. It is used to treat hypertension and has shown efficacy in managing nightmares associated with post-traumatic stress disorder (PTSD). The following protocol outlines a laboratory-scale synthesis of Prazosin.

Experimental Protocol: Synthesis of Prazosin

Materials:

  • This compound

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Free-basing of 1-(2-Furoyl)piperazine:

    • Dissolve this compound in water.

    • Add a base, such as sodium hydroxide solution, dropwise while stirring until the solution becomes basic (pH > 10).

    • Extract the free base, 1-(2-Furoyl)piperazine, with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free base.

  • Condensation Reaction:

    • Dissolve 1-(2-Furoyl)piperazine (free base) and 2-Chloro-4-amino-6,7-dimethoxyquinazoline in an anhydrous solvent such as DMF.

    • Add a slight excess of a base like triethylamine to the reaction mixture to act as an acid scavenger.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude Prazosin by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Synthesis_of_Prazosin cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1-(2-Furoyl)piperazine_HCl 1-(2-Furoyl)piperazine Hydrochloride Free_Base Free-basing (e.g., NaOH) 1-(2-Furoyl)piperazine_HCl->Free_Base Quinazoline_Derivative 2-Chloro-4-amino-6,7- dimethoxyquinazoline Condensation Condensation (e.g., TEA, DMF, Heat) Quinazoline_Derivative->Condensation Free_Base->Condensation 1-(2-Furoyl)piperazine (free base) Prazosin Prazosin Condensation->Prazosin

Caption: Synthetic route to Prazosin.

Application in Alzheimer's Disease Research

Derivatives of 1-(2-Furoyl)piperazine are being investigated for their potential to mitigate the pathology of Alzheimer's disease. Key areas of investigation include the inhibition of amyloid-beta (Aβ) aggregation and the modulation of neuronal signaling pathways to provide neuroprotection.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to screen compounds for their ability to inhibit the formation of Aβ fibrils.

Materials:

  • Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (derivatives of 1-(2-Furoyl)piperazine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Before use, reconstitute in a buffer like PBS to the desired concentration (e.g., 10 µM).

    • Prepare a stock solution of ThT in PBS (e.g., 500 µM).

    • Prepare serial dilutions of the test compounds in PBS. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-inhibitory (typically <1%).

  • Assay Setup:

    • In a 96-well plate, add the Aβ(1-42) solution.

    • Add the test compound at various concentrations to the respective wells.

    • Include a positive control (Aβ(1-42) with vehicle) and a negative control (buffer only).

    • Add the ThT solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Calculate the percentage of inhibition for each compound concentration by comparing the final fluorescence values to the positive control.

    • Determine the IC50 value for active compounds.

ThT_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Aβ(1-42) and ThT solutions C Add Aβ(1-42), test compound, and ThT to wells A->C B Prepare serial dilutions of test compounds B->C D Incubate at 37°C with shaking C->D E Measure fluorescence (Ex: ~440nm, Em: ~485nm) D->E periodically F Plot aggregation curves E->F G Calculate % inhibition and IC50 F->G

Caption: Thioflavin T assay workflow.
Neuroprotection via TRPC6 Channel Activation

Certain piperazine derivatives have been found to exert neuroprotective effects by activating Transient Receptor Potential Canonical 6 (TRPC6) channels, leading to downstream signaling that promotes neuronal survival.[1]

TRPC6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Piperazine_Derivative Piperazine Derivative TRPC6 TRPC6 Channel Piperazine_Derivative->TRPC6 activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx CaMKIV CaMKIV Ca2_influx->CaMKIV activates CREB CREB CaMKIV->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression for Neuronal Survival pCREB->Gene_Expression promotes

Caption: TRPC6 signaling pathway.

Application in Antipsychotic Drug Discovery

The piperazine scaffold is a common feature in many antipsychotic drugs. Derivatives of 1-(2-Furoyl)piperazine can be screened for antipsychotic potential using animal models such as the apomorphine-induced climbing test.

Apomorphine-Induced Climbing in Mice

This behavioral assay is a classic screening method for compounds with dopamine D2 receptor antagonist activity, a hallmark of many antipsychotics.[2]

Materials:

  • Male mice (e.g., Swiss Webster)

  • Apomorphine hydrochloride

  • Test compounds (derivatives of 1-(2-Furoyl)piperazine)

  • Vehicle control (e.g., saline, DMSO solution)

  • Cylindrical wire mesh cages

Protocol:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Apomorphine Challenge:

    • Administer a subcutaneous injection of apomorphine (e.g., 1-3 mg/kg).

    • Immediately place each mouse into an individual wire mesh cage.

  • Behavioral Scoring:

    • Observe and score the climbing behavior for a set period (e.g., 30 minutes).

    • Scoring can be done by recording the total time spent climbing or by using a rating scale at fixed intervals (e.g., every 5 minutes). A common scale is: 0 = four paws on the floor; 1 = one or two paws on the cage wall; 2 = three or four paws on the cage wall.

  • Data Analysis:

    • Calculate the mean climbing score or duration for each treatment group.

    • Determine the percentage inhibition of climbing behavior compared to the vehicle-treated, apomorphine-challenged group.

    • Calculate the ED50 value for active compounds.

Application in Cognitive Enhancement Research

Synaptic plasticity, particularly long-term potentiation (LTP), is a cellular correlate of learning and memory. The effect of novel compounds on LTP can be assessed in hippocampal brain slices.

Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological technique measures changes in synaptic strength and is a valuable tool for assessing the potential of compounds to enhance cognitive function.

Materials:

  • Rodent (rat or mouse)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Slice recording chamber with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Test compounds (derivatives of 1-(2-Furoyl)piperazine)

Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate the rodent.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate and temperature (e.g., 30-32°C).

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes.

  • Compound Application:

    • Switch to aCSF containing the test compound at the desired concentration and continue baseline recording for another 20-30 minutes to observe any acute effects.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the potentiation of the synaptic response.

  • Data Analysis:

    • Normalize the fEPSP slopes to the pre-LTP baseline.

    • Compare the magnitude and duration of LTP in the presence of the test compound to the control condition (aCSF alone).

Quantitative Data Summary

The following tables summarize the binding affinities of Prazosin and other piperazine derivatives at key neurological targets.

Table 1: Binding Affinities (Ki, nM) of Prazosin for Adrenergic Receptor Subtypes

Compoundα1A-ARα1B-ARα1D-ARReference
Prazosin~0.5~1.0~2.0[3]

Table 2: Binding Affinities (Ki, nM) of Various Piperazine Derivatives for Serotonergic and Adrenergic Receptors

Compound Class5-HT1A5-HT2Aα1-AdrenergicD2Reference
Arylpiperazines1 - 10010 - 5005 - 20020 - 1000General literature values
Phenylpiperazine-Hydantoins45.8 - 313-11.9 - >1000-
(2-methoxyphenyl)piperazines0.12 - 0.63-Low affinity-[4]

Note: The values in Table 2 are representative ranges from the literature for different classes of piperazine derivatives and are not specific to 1-(2-Furoyl)piperazine derivatives unless otherwise specified.

Conclusion

This compound is a valuable starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications in a range of neurological disorders. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds, facilitating the discovery and development of novel neurotherapeutics.

References

Application of 1-(2-Furoyl)piperazine Hydrochloride in Oncology Research: A Guide to Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

1-(2-Furoyl)piperazine Hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of novel compounds for oncology research.[1][2][3][4] The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into anticancer agents to enhance their pharmacokinetic and pharmacodynamic properties.[5] This document outlines the application of this compound as a precursor for synthesizing potential anticancer agents and provides detailed protocols for evaluating the biological activity of the resulting derivatives.

Rationale for Use in Oncology Drug Discovery

The piperazine moiety is a key component in numerous FDA-approved anticancer drugs.[6] Its inclusion in a molecule can improve properties such as solubility and bioavailability.[5] By using this compound as a starting material, researchers can create libraries of novel compounds for high-throughput screening.[4] The furoyl group offers an additional site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize anticancer efficacy.[4]

One notable application involves the synthesis of vindoline-piperazine conjugates, where 1-(2-furoyl)piperazine was used as a key pharmacophore.[5] These novel derivatives demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[5] The primary mechanism of action for many piperazine-containing anticancer compounds involves the induction of apoptosis and the modulation of key cancer-related signaling pathways, such as the PI3K/AKT pathway.

Synthetic Strategy Overview

A general approach for utilizing this compound in the synthesis of novel anticancer candidates is outlined below. This typically involves an N-alkylation or N-acylation reaction to couple the piperazine nitrogen to a linker or another pharmacophore.

G cluster_synthesis Synthetic Workflow Start 1-(2-Furoyl)piperazine Hydrochloride Step1 Coupling Reaction (N-alkylation/acylation) Start->Step1 Product Novel Piperazine Derivative Step1->Product Linker Linker Molecule or Second Pharmacophore Linker->Step1 Purification Purification and Characterization Product->Purification Final Candidate for Biological Evaluation Purification->Final

Caption: Synthetic workflow for generating novel anticancer candidates.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a novel compound, "Compound X," synthesized using this compound. This data is representative of the types of results obtained from the experimental protocols described below.

Cell LineCancer TypeAssay TypeIC50 (µM)% Apoptotic Cells (at 2x IC50)
A549Lung CarcinomaMTT Assay8.5 ± 0.745.2 ± 3.1
MCF-7Breast AdenocarcinomaMTT Assay12.3 ± 1.138.9 ± 2.5
HCT-116Colon CarcinomaMTT Assay7.9 ± 0.551.7 ± 4.2
PC-3Prostate CancerMTT Assay15.1 ± 1.433.4 ± 2.8

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the anticancer effects of novel derivatives synthesized from this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of their viability.[7]

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Complete cell culture medium

  • Novel piperazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Treatment: The next day, treat the cells with various concentrations of the novel piperazine derivative. Perform serial dilutions to cover a broad concentration range. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Piperazine Derivative Seed->Treat Incubate_72h Incubate 48-72h Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A typical workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Novel piperazine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the novel piperazine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of the PI3K/AKT Pathway

This protocol is for assessing changes in the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway.[12]

Materials:

  • Cancer cell lines

  • Novel piperazine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the novel piperazine derivative as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total protein levels between treated and untreated samples.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (via PIP3) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Derivative Novel Piperazine Derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by a novel derivative.

References

Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furoyl)piperazine Hydrochloride is a synthetic compound that has garnered attention for its potential as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[2] By inhibiting tyrosinase, compounds like this compound can modulate melanin production, a process with significant implications for treating hyperpigmentation disorders and in the development of skin-lightening agents.[1] These application notes provide a comprehensive overview of the methodologies to assess the efficacy and cellular effects of this compound as a tyrosinase inhibitor.

Mechanism of Action

This compound is believed to exert its inhibitory effect by binding to the active site of the tyrosinase enzyme, thereby blocking the access of its substrate, L-tyrosine.[1] This action prevents the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, the initial and rate-limiting steps in melanin synthesis.[1][2] The piperazine moiety is thought to play a crucial role in orienting the molecule within the enzyme's active site for effective inhibition.

Quantitative Data

Compound ClassExample DerivativeReported IC50 (µM)
Nitrophenylpiperazine DerivativesCompound 4l (with indole moiety)72.55[3]
Piperazine-Triazole DerivativesCompound 10b30.7[4]
This compound N/A To be determined experimentally

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the efficacy and safety of this compound as a tyrosinase inhibitor.

Tyrosinase Activity Assay (In Vitro)

This assay directly measures the inhibitory effect of the compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.

  • In a 96-well plate, add 20 µL of each compound dilution.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for 20 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow for Tyrosinase Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare dilutions of 1-(2-Furoyl)piperazine HCl add_compound Add compound to 96-well plate prep_compound->add_compound prep_enzyme Prepare Tyrosinase solution add_enzyme Add tyrosinase prep_enzyme->add_enzyme prep_substrate Prepare L-DOPA solution add_substrate Add L-DOPA to start reaction prep_substrate->add_substrate add_buffer Add phosphate buffer add_compound->add_buffer add_buffer->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure absorbance at 475 nm over time add_substrate->measure_abs calc_rate Calculate reaction rate measure_abs->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro tyrosinase activity assay.

Melanin Content Assay (Cell-Based)

This assay determines the effect of the compound on melanin production in a cellular context, typically using B16F10 melanoma cells.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours. A positive control (e.g., Kojic Acid) and a vehicle control should be included. If desired, co-treat with α-MSH to induce melanogenesis.

  • After treatment, wash the cells with PBS and harvest them.

  • Lyse the cell pellets with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.

  • The melanin content is normalized to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

  • Results are typically expressed as a percentage of the control group.

Logical Flow for Melanin Content Assay

G start Start seed_cells Seed B16F10 Cells start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate harvest_cells Harvest and Lyse Cells incubate->harvest_cells solubilize Solubilize Melanin harvest_cells->solubilize protein_assay Perform Protein Assay harvest_cells->protein_assay measure_abs Measure Absorbance (405 nm) solubilize->measure_abs normalize Normalize Melanin to Protein measure_abs->normalize protein_assay->normalize end End normalize->end

Caption: Logical workflow of the melanin content assay.

Cytotoxicity Assay

This assay is crucial to ensure that the observed decrease in melanin content is due to the specific inhibition of tyrosinase and not a result of general cell toxicity. The MTT assay is a common method.

Materials:

  • B16F10 cells

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the same concentrations of this compound as used in the melanin content assay for the same duration.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathway

The synthesis of melanin is primarily regulated by the cAMP-dependent signaling pathway. The binding of α-MSH to its receptor, MC1R, on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the CREB (cAMP response element-binding protein) transcription factor. Phosphorylated CREB then upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT). This compound, by directly inhibiting the tyrosinase enzyme, acts downstream of this signaling cascade.

Melanogenesis Signaling Pathway and Inhibition Point

G cluster_pathway cAMP-Dependent Melanogenesis Pathway cluster_inhibition Inhibition aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB phosphorylates MITF MITF pCREB->MITF upregulates TYR_gene Tyrosinase Gene MITF->TYR_gene activates transcription TYR_protein Tyrosinase Enzyme TYR_gene->TYR_protein translation Melanin Melanin TYR_protein->Melanin catalyzes Inhibitor 1-(2-Furoyl)piperazine HCl Inhibitor->TYR_protein inhibits

Caption: Simplified melanogenesis signaling pathway.

Conclusion

This compound shows promise as a tyrosinase inhibitor based on the activity of structurally related compounds. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its inhibitory potency, its effect on cellular melanin production, and its safety profile. Further investigation into its precise IC50 value and its specific interactions with the melanogenesis signaling pathway will be critical for its potential development as a therapeutic or cosmetic agent for hyperpigmentation.

References

Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(2-Furoyl)piperazine Hydrochloride (CAS: 60548-09-6), a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of various biologically active molecules, with potential applications in medicinal chemistry, including the development of treatments for neurological conditions and cancer.[1] The hydrochloride salt form enhances its stability and handling properties.[1]

Chemical Synthesis and Purification

This compound is a derivative combining a furan ring with a piperazine core.[1] Its synthesis is a key step for its use in further drug development.

Synthesis of 1-(2-Furoyl)piperazine

A common method for the synthesis of the base compound, 1-(2-Furoyl)piperazine, involves the reaction of piperazine with a furoyl derivative.

Protocol:

  • Dissolve piperazine hexahydrate (1 mole) in 250 ml of water.

  • Acidify the solution to a pH of 4.5 using 6N HCl.

  • Add 2-furoyl chloride (1 mole) to the solution.

  • Concurrently, add a 10% NaOH solution at a rate that maintains the pH at 4.5.

  • After 1 hour, adjust the solution to be basic (pH 8.5) with NaOH solution.

  • Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.

  • Dry the chloroform extract over MgSO4 and then filter.

  • Distill the filtrate to obtain the final product.[2]

Preparation of Pure this compound

To obtain the pure hydrochloride salt, a specific precipitation method is employed to remove any unreacted piperazine.

Protocol:

  • Extract the crude 1-(2-Furoyl)piperazine using an inert organic solvent, such as chloroform.

  • Dry the extract thoroughly.

  • Bubble dry HCl gas through the extract.

  • Carefully monitor the pH and continue adding HCl gas until a pH value of 6-7 is reached, which precipitates the pure hydrochloride salt.[3]

Diagram of Synthesis and Purification Workflow:

G cluster_synthesis Synthesis of 1-(2-Furoyl)piperazine cluster_purification Purification of Hydrochloride Salt Piperazine Piperazine Hexahydrate Reaction Reaction at pH 4.5 Piperazine->Reaction FuroylChloride 2-Furoyl Chloride FuroylChloride->Reaction Extraction Chloroform Extraction Reaction->Extraction Drying Drying over MgSO4 Extraction->Drying Distillation Distillation Drying->Distillation Product 1-(2-Furoyl)piperazine Distillation->Product CrudeProduct Crude 1-(2-Furoyl)piperazine Dissolution Dissolve in Chloroform CrudeProduct->Dissolution HCl_Gas Introduce HCl Gas Dissolution->HCl_Gas Precipitation Precipitation at pH 6-7 HCl_Gas->Precipitation FinalProduct Pure 1-(2-Furoyl)piperazine HCl Precipitation->FinalProduct

Caption: Workflow for the synthesis of 1-(2-Furoyl)piperazine and its purification to the hydrochloride salt.

In Vitro Biological Activity Assays

1-(2-Furoyl)piperazine and its derivatives have been investigated for several biological activities. The following are detailed protocols for assessing these potential activities.

Tyrosinase Inhibition Assay

1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production.[4] This suggests its potential use in treating hyperpigmentation disorders.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase enzyme.

    • Prepare a series of concentrations of this compound.

    • Prepare a solution of L-DOPA (substrate).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound (this compound) or control.

    • Add 50 µL of the tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[5]

    • Add 30 µL of the L-DOPA substrate solution to each well.[5]

    • Measure the absorbance at 475-510 nm every minute for up to 60 minutes.[5][6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Hypothetical Tyrosinase Inhibition Data

Concentration (µM)% Inhibition
115.2
548.9
1075.6
2592.1
5098.5

Signaling Pathway Diagram:

G Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 1-(2-Furoyl)piperazine HCl Inhibitor->Tyrosinase

Caption: Inhibition of the melanin synthesis pathway by this compound.

Antiplatelet Aggregation Assay

Derivatives of 1-(2-Furoyl)piperazine have shown antiplatelet activity, suggesting a potential role in cardiovascular disease treatment.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human blood in tubes containing an anticoagulant.

    • Centrifuge the blood at a low speed to separate the PRP.

  • Aggregation Measurement:

    • Pre-incubate the PRP with various concentrations of this compound or a vehicle control.

    • Induce platelet aggregation using an agonist such as ADP, collagen, or arachidonic acid.

    • Measure the change in light transmission using a platelet aggregometer.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value for each agonist.

Table 2: Hypothetical Antiplatelet Aggregation Data

AgonistConcentration (µM)% Inhibition
ADP1035.4
ADP5068.2
Collagen1042.1
Collagen5075.9

In Vivo Experimental Protocols

While specific in vivo data for this compound is limited, protocols for related piperazine derivatives can be adapted to evaluate its potential antihypertensive effects.

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Protocol:

  • Animal Model:

    • Use adult male Spontaneously Hypertensive Rats (SHRs).

  • Drug Administration:

    • Administer this compound orally at various doses.

    • Include a vehicle control group and a positive control group (e.g., a known antihypertensive drug).

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure using the tail-cuff method before and at several time points after drug administration.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each group.

    • Compare the blood pressure reduction in the treated groups to the control groups.

Table 3: Hypothetical Antihypertensive Effects in SHRs

Treatment GroupDose (mg/kg)Max. Reduction in Systolic BP (mmHg)
Vehicle Control-5 ± 2
Compound1025 ± 5
Compound3045 ± 7
Positive Control1040 ± 6

Experimental Workflow Diagram:

G SHR Spontaneously Hypertensive Rats Grouping Grouping: - Vehicle Control - Test Compound - Positive Control SHR->Grouping Dosing Oral Administration Grouping->Dosing Measurement Blood Pressure Measurement (Tail-Cuff) Dosing->Measurement Analysis Data Analysis: - Change in BP - Statistical Comparison Measurement->Analysis

Caption: Workflow for evaluating the in vivo antihypertensive activity.

Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be adapted and validated for specific research applications. This compound is for research purposes only and not for personal or veterinary use.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 1-(2-Furoyl)piperazine Hydrochloride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Question 1: My reaction is producing a low yield of the desired 1-(2-Furoyl)piperazine and a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

Answer: You are likely forming the 1,4-bis(2-furoyl)piperazine byproduct. This occurs when both nitrogen atoms of the piperazine ring are acylated. The second acylation is a common competing reaction.[1]

Here are several strategies to favor the desired mono-acylation:

  • Molar Ratio of Reactants: Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to 2-furoyl chloride. This statistically increases the probability of the acyl chloride reacting with an unreacted piperazine molecule rather than the already monosubstituted product.[2]

  • Slow Addition of 2-Furoyl Chloride: Add the 2-furoyl chloride solution dropwise to the piperazine solution, preferably at a low temperature (e.g., 0-5 °C). This helps to maintain a low concentration of the acylating agent in the reaction mixture, thereby reducing the rate of the second acylation.[2]

  • Use of a Mono-Protected Piperazine: A more controlled approach is to start with a mono-protected piperazine, such as N-Boc-piperazine. After the acylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions to yield the desired product. This method prevents disubstitution but adds extra steps to the synthesis.[1][2]

Question 2: The yield of my reaction is consistently low, even after addressing the disubstitution issue. What other factors could be affecting the yield?

Answer: Low yields can stem from various factors related to reagents, reaction conditions, and work-up procedures.

  • Quality of 2-Furoyl Chloride: 2-Furoyl chloride is moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it to 2-furoic acid, which will not participate in the acylation reaction, thus lowering your yield. Ensure you are using a fresh or properly stored bottle of 2-furoyl chloride and handle it under anhydrous conditions.

  • pH Control: Maintaining the correct pH during the reaction is crucial. One established protocol maintains a pH of 4.5 during the addition of 2-furoyl chloride to piperazine hexahydrate solution.[3] This is achieved by the simultaneous addition of a base, like a 10% NaOH solution, to neutralize the HCl generated during the reaction.[3] Improper pH can lead to side reactions or incomplete reaction.

  • Reaction Temperature and Time: While low temperatures are favored for the addition of the acyl chloride, the overall reaction may need to be stirred at room temperature for a sufficient duration to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Elevated temperatures can promote the formation of side products.[4]

  • Work-up Procedure: The product, 1-(2-furoyl)piperazine, is a base. During work-up, the aqueous layer must be made basic (e.g., pH 8.5) before extraction with an organic solvent like chloroform or dichloromethane.[3] If the aqueous layer is acidic or neutral, the product will be in its protonated salt form, which has low solubility in organic solvents, leading to poor extraction and low yield.

Question 3: I am having difficulty isolating the final this compound product. After adding HCl, I get an oily precipitate or no precipitate at all. What should I do?

Answer: The precipitation of the hydrochloride salt can be tricky and is sensitive to solvent and water content.

  • Anhydrous Conditions: The precipitation of the hydrochloride salt is best achieved under anhydrous conditions. After extracting the free base into an organic solvent, ensure the organic layer is thoroughly dried using a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Any residual water can interfere with the crystallization of the hydrochloride salt.

  • Method of HCl Addition: The most common method is to bubble dry HCl gas through the dried organic extract of the free base until the solution reaches a pH of 6-7.[5] Alternatively, a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) can be added dropwise.

  • Solvent Choice: The choice of solvent for precipitation is important. Chloroform is a commonly used solvent for the extraction and subsequent precipitation.[5] If you are having trouble with precipitation, you can try concentrating the organic extract and redissolving it in a different anhydrous solvent, such as isopropanol or ethyl acetate, before adding HCl.

  • Oiling Out: If the product "oils out" instead of precipitating as a solid, it may be due to impurities or supersaturation. Try scratching the inside of the flask with a glass rod to induce crystallization. You can also try cooling the solution in an ice bath. If it still oils out, you may need to purify the free base by column chromatography before attempting the salt formation again.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 1-(2-Furoyl)piperazine?

A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of piperazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-furoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

Q2: Which is a better starting material, anhydrous piperazine or piperazine hexahydrate?

A2: Both can be used. Piperazine hexahydrate is often used for convenience as it is a stable solid and less hygroscopic than anhydrous piperazine.[3][5] If using the hexahydrate, the reaction is typically performed in an aqueous solution.[3] If using anhydrous piperazine, an organic solvent and an acid scavenger (a non-nucleophilic base) are usually required.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient way to monitor the reaction. You can spot the starting material (2-furoyl chloride, though it may hydrolyze on the plate), piperazine (if it's UV active or can be stained), and the reaction mixture on a silica gel plate. The product, being less polar than piperazine but more polar than 2-furoyl chloride, should have a distinct Rf value. A suitable eluent system might be a mixture of dichloromethane and methanol or ethyl acetate and hexanes.

Q4: What are the key safety precautions I should take during this synthesis?

A4: 2-Furoyl chloride is corrosive and moisture-sensitive, so it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Piperazine is also a skin and respiratory irritant. The reaction can be exothermic, especially during the addition of the acyl chloride, so it's important to control the rate of addition and cool the reaction mixture.

Q5: How can I purify the crude 1-(2-Furoyl)piperazine free base if it is not clean enough for hydrochloride salt formation?

A5: If the crude free base contains significant impurities, it can be purified by silica gel column chromatography. A solvent system similar to the one used for TLC analysis can be employed as the eluent. Alternatively, recrystallization from a suitable solvent can be attempted if the product is a solid at room temperature.[6]

Data Presentation

Table 1: Effect of Molar Ratio of Piperazine to 2-Furoyl Chloride on Product Distribution

Molar Ratio (Piperazine : 2-Furoyl Chloride)Expected Yield of 1-(2-Furoyl)piperazineExpected Yield of 1,4-bis(2-furoyl)piperazine
1 : 1Low to ModerateHigh
2 : 1ModerateModerate
5 : 1HighLow
10 : 1Very HighVery Low

Note: This table represents expected trends based on chemical principles. Actual yields may vary depending on other reaction conditions.

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-(2-Furoyl)piperazineC₉H₁₂N₂O₂180.2067-70132-138 @ 0.6 mmHg
This compoundC₉H₁₃ClN₂O₂216.66204-209N/A

[3][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Furoyl)piperazine (Free Base)

This protocol is adapted from a literature procedure with a reported yield of 60%.[3]

Materials:

  • Piperazine hexahydrate (194 g, 1 mole)

  • Deionized water (250 ml)

  • 6N Hydrochloric acid

  • 2-Furoyl chloride (130.5 g, 1 mole)

  • 10% Sodium hydroxide solution

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve piperazine hexahydrate (194 g) in deionized water (250 ml).

  • Cool the solution in an ice bath and acidify to a pH of 4.5 by slowly adding 6N HCl with stirring.

  • In a separate dropping funnel, place 2-furoyl chloride (130.5 g).

  • Slowly add the 2-furoyl chloride to the piperazine solution while simultaneously adding 10% NaOH solution at a rate that maintains the pH of the reaction mixture at 4.5. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Make the solution basic to a pH of 8.5 by adding more 10% NaOH solution.

  • Transfer the reaction mixture to a continuous extractor and extract with chloroform for 36 hours. Alternatively, perform multiple batch extractions with chloroform in a separatory funnel.

  • Combine the chloroform extracts and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the chloroform under reduced pressure to obtain the crude 1-(2-furoyl)piperazine.

  • The crude product can be purified by vacuum distillation (b.p. 132-138 °C at 0.6 mm Hg) to yield the pure free base.[3]

Protocol 2: Conversion to this compound

This protocol is based on a general method for hydrochloride salt formation.[5]

Materials:

  • Crude or purified 1-(2-furoyl)piperazine

  • Anhydrous chloroform (or another suitable anhydrous solvent like isopropanol or ethyl acetate)

  • Dry HCl gas or a solution of HCl in an anhydrous solvent

Procedure:

  • Dissolve the 1-(2-furoyl)piperazine in a minimal amount of anhydrous chloroform.

  • Slowly bubble dry HCl gas through the solution with stirring. Monitor the pH of the solution by periodically taking a small aliquot, evaporating the solvent, redissolving in water, and testing with a pH meter or pH paper.

  • Continue adding HCl gas until the pH of the solution is between 6 and 7.

  • The this compound should precipitate as a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold anhydrous chloroform or diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to obtain the final this compound.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_salt_formation Hydrochloride Salt Formation piperazine Piperazine Hexahydrate in Water reaction Reaction Vessel (pH 4.5, <10°C) piperazine->reaction furoyl_chloride 2-Furoyl Chloride furoyl_chloride->reaction basify Basify to pH 8.5 reaction->basify 1. Reaction 2. Quench extract Extract with Chloroform basify->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate free_base 1-(2-Furoyl)piperazine (Free Base) evaporate->free_base dissolve Dissolve in Anhydrous Solvent free_base->dissolve add_hcl Add Anhydrous HCl (pH 6-7) dissolve->add_hcl precipitate Precipitation add_hcl->precipitate filter_dry Filter & Dry precipitate->filter_dry final_product 1-(2-Furoyl)piperazine HCl (Final Product) filter_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_byproduct_solutions Solutions for Disubstitution start Low Yield of 1-(2-Furoyl)piperazine HCl check_byproduct Check for 1,4-disubstituted byproduct (TLC/LC-MS) start->check_byproduct byproduct_present Disubstitution is an issue check_byproduct->byproduct_present Yes no_byproduct Disubstitution is not the main issue check_byproduct->no_byproduct No solution1 Increase piperazine excess (5-10 eq.) byproduct_present->solution1 solution2 Slow addition of 2-furoyl chloride at low temp. byproduct_present->solution2 solution3 Use mono-Boc-piperazine byproduct_present->solution3 check_reagents Check Reagent Quality (esp. 2-furoyl chloride) no_byproduct->check_reagents reagent_issue Use fresh/anhydrous 2-furoyl chloride check_reagents->reagent_issue Issue Found check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK conditions_issue Optimize pH (4.5), temp., and reaction time check_conditions->conditions_issue Issue Found check_workup Review Work-up Procedure check_conditions->check_workup Conditions OK workup_issue Ensure aqueous layer is basic (pH > 8.5) before extraction check_workup->workup_issue Issue Found check_precipitation Review HCl Salt Precipitation check_workup->check_precipitation Work-up OK precipitation_issue Use anhydrous solvents, control HCl addition check_precipitation->precipitation_issue Issue Found

Caption: Troubleshooting workflow for low yield in 1-(2-Furoyl)piperazine HCl synthesis.

References

Technical Support Center: Purification of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Furoyl)piperazine Hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Purity After Initial Synthesis Incomplete reaction, leading to the presence of starting materials (piperazine).- Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS).- Use a slight excess of the furoylating agent to consume all the piperazine.- Perform an acidic wash to remove unreacted basic piperazine.
Formation of 1,4-bis(2-furoyl)piperazine byproduct.- Use a large excess of piperazine relative to the furoylating agent to favor mono-substitution.- Control the reaction temperature and addition rate of the furoylating agent.
Difficulty in Removing Piperazine Impurity Piperazine hydrochloride co-precipitates with the desired product.A patented method suggests dissolving the crude product in an inert organic solvent like chloroform and bubbling HCl gas until the pH is between 7 and 6. This selectively precipitates the this compound, leaving the more soluble piperazine dihydrochloride in solution.[1]
Recrystallization Yields are Low or Product Oils Out Improper solvent choice.- Screen a variety of solvents. For hydrochloride salts of piperazine derivatives, ethanol, isopropanol, or a methanol/ether mixture are often effective.- Ensure the minimum amount of hot solvent is used to dissolve the compound completely for optimal crystal formation upon cooling.- If the product oils out, try using a solvent system with a lower polarity or add a co-solvent.
Presence of impurities inhibiting crystallization.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Poor Separation During Column Chromatography Inappropriate solvent system (eluent).- For piperazine derivatives on silica gel, start with a mobile phase of dichloromethane/methanol or hexanes/ethyl acetate.- Optimize the solvent ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[2]
Tailing of the product spot on TLC/column.The basic nitrogen of the piperazine can interact with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to improve the peak shape.
Product is an Oil and Difficult to Handle The product is in its free base form.Convert the oily free base to its hydrochloride salt to obtain a solid. This can be done by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in an organic solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted piperazine and the 1,4-bis(2-furoyl)piperazine byproduct. Depending on the synthetic route, byproducts from side reactions of the starting materials may also be present.

Q2: Is recrystallization a suitable method for purifying this compound?

A2: While recrystallization is a common purification technique, some sources suggest it may not always be a satisfactory method for this specific compound, potentially due to the presence of persistent impurities.[1] However, for the hydrochloride salt, solvents like ethanol, isopropanol, or methanol/ether mixtures can be attempted.

Q3: How can I effectively remove the 1,4-bis(2-furoyl)piperazine byproduct?

A3: The 1,4-disubstituted byproduct is generally less polar than the desired mono-substituted product. This difference in polarity can be exploited for separation using column chromatography. A well-chosen eluent system should allow for the elution of the disubstituted byproduct before the desired product.

Q4: What are some recommended solvent systems for column chromatography of 1-(2-Furoyl)piperazine?

A4: For silica gel column chromatography of piperazine derivatives, a good starting point is a mixture of a non-polar and a polar solvent. Common choices include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Petroleum Ether/Ethyl Acetate

The optimal ratio should be determined by TLC analysis. For a derivative of 1-(2-furoyl)piperazine, an Rf value of 0.64 was reported using a petroleum ether:ethyl acetate system, suggesting a relatively non-polar nature for the free base.[3]

Q5: How do I convert the purified 1-(2-Furoyl)piperazine free base to its hydrochloride salt?

A5: To convert the free base to the hydrochloride salt, dissolve the purified 1-(2-Furoyl)piperazine in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) with stirring. The this compound salt will typically precipitate out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This method is adapted from a patented procedure for obtaining high-purity this compound.[1]

  • Extraction: Dissolve the crude reaction mixture containing 1-(2-Furoyl)piperazine in an inert organic solvent such as chloroform. Wash the organic layer with water to remove any water-soluble impurities. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter.

  • Precipitation: Cool the dry organic extract in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the stirred solution.

  • pH Monitoring: Carefully monitor the pH of the solution. Continue the addition of HCl gas until the pH of the mixture reaches a value between 7 and 6.

  • Isolation: The pure this compound will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold chloroform or another suitable non-polar solvent to remove any remaining soluble impurities. Dry the purified product under vacuum.

Protocol 2: Purification by Column Chromatography (General Procedure)

This protocol outlines a general procedure for the purification of 1-(2-Furoyl)piperazine (free base) using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate (silica gel 60 F254). Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[2]

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet or dry packing method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified 1-(2-Furoyl)piperazine.

Visualizations

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude 1-(2-Furoyl)piperazine extraction Dissolve in Organic Solvent (e.g., Chloroform) start->extraction wash Aqueous Wash extraction->wash dry Dry Organic Layer wash->dry or_node OR dry->or_node precipitate pH-Controlled Precipitation with HCl (pH 7-6) filtration Filtration precipitate->filtration or_node->precipitate Method 1 chromatography Column Chromatography (Silica Gel) or_node->chromatography Method 2 chromatography->filtration If free base, convert to HCl salt first drying Drying filtration->drying analysis Purity Analysis (HPLC, NMR) drying->analysis final_product Pure 1-(2-Furoyl)piperazine HCl analysis->final_product

Caption: A generalized workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Impurities in 1-(2-Furoyl)piperazine HCl Purification start Impure Product impurity_check Identify Impurity (TLC, NMR, LC-MS) start->impurity_check piperazine Unreacted Piperazine? impurity_check->piperazine disubstituted 1,4-Disubstituted Byproduct? impurity_check->disubstituted other Other Impurities? impurity_check->other solution_piperazine1 Acidic Wash piperazine->solution_piperazine1 Yes solution_piperazine2 pH-Controlled Precipitation piperazine->solution_piperazine2 Yes solution_disubstituted Column Chromatography (Exploit Polarity Difference) disubstituted->solution_disubstituted Yes solution_other Recrystallization or Further Chromatography other->solution_other Yes

Caption: A decision tree for troubleshooting common impurities during purification.

References

1-(2-Furoyl)piperazine Hydrochloride stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Furoyl)piperazine Hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

This compound, as a hydrochloride salt, generally possesses enhanced stability and handling properties.[1] However, its molecular structure, which includes a furan ring and an amide linkage, presents potential vulnerabilities to specific environmental factors. Key stability concerns include susceptibility to:

  • Hydrolysis: The amide bond can be susceptible to cleavage under acidic or basic conditions, leading to the formation of furoic acid and piperazine.

  • Oxidation: The furan ring is prone to oxidative degradation, which can result in ring-opening and the formation of various byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The extent of this degradation should be evaluated.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q2: What are the likely degradation products of this compound?

Based on the chemical structure, the primary degradation products are anticipated to be:

  • 2-Furoic Acid and Piperazine: Resulting from the hydrolysis of the amide bond.

  • Oxidative Degradants: Arising from the opening of the furan ring. The specific structures can vary depending on the oxidative agent.

It is crucial to perform forced degradation studies to identify and characterize the actual degradation products under various stress conditions.[2][3][4]

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a well-closed container, protected from light, and in a cool, dry place.[5] For long-term storage, refrigeration may be advisable, depending on the results of long-term stability studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram during analysis. Degradation of the compound.- Confirm the identity of the new peaks using techniques like LC-MS. - Review the storage conditions of the sample and standards. - Evaluate the stability of the compound in the analytical solvent.
Loss of assay potency over time. Chemical degradation of this compound.- Conduct forced degradation studies to identify the degradation pathway. - Re-evaluate the formulation and storage conditions to mitigate degradation.
Discoloration of the material. Potential oxidative or photolytic degradation.- Store the material in a light-resistant container and in an inert atmosphere. - Analyze the discolored material to identify the colored degradants.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][6] The following are generalized protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Acid and Base Hydrolysis:

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add an equal volume of 0.1 N HCl.

    • For base hydrolysis, add an equal volume of 0.1 N NaOH.

    • Maintain the solutions at room temperature or elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis by HPLC.

2. Oxidative Degradation:

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Collect samples at different time intervals and analyze by HPLC.

3. Thermal Degradation:

  • Objective: To investigate the effect of high temperature on the solid-state and solution stability.

  • Procedure:

    • For solid-state analysis, place the powdered compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) with controlled humidity.

    • For solution analysis, prepare a 1 mg/mL solution and heat it at a specified temperature.

    • Analyze samples at various time points.

4. Photostability:

  • Objective: To determine the compound's sensitivity to light.

  • Procedure:

    • Expose the solid compound and a 1 mg/mL solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Hypothetical Data from Forced Degradation Studies

The following table summarizes hypothetical results from forced degradation studies on this compound.

Stress Condition % Degradation Major Degradation Products
0.1 N HCl at 60°C for 24h15.2%2-Furoic Acid, Piperazine
0.1 N NaOH at 60°C for 8h18.5%2-Furoic Acid, Piperazine
3% H₂O₂ at RT for 24h12.8%Oxidative Degradant 1, Oxidative Degradant 2
Heat at 80°C for 48h (Solid)5.1%Minor unidentified peaks
Photostability (ICH Q1B)8.7%Photodegradant 1

Visualizations

Logical Troubleshooting Workflow for Stability Issues

start Stability Issue Observed (e.g., new peaks, loss of potency) check_storage Verify Storage Conditions (Temperature, Light, Humidity) start->check_storage check_analytical Evaluate Analytical Method Stability (e.g., in-solution stability) start->check_analytical forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) check_storage->forced_degradation If conditions are correct check_analytical->forced_degradation If method is stable identify_degradants Identify and Characterize Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants pathway Elucidate Degradation Pathway identify_degradants->pathway mitigate Develop Mitigation Strategy (e.g., adjust formulation, packaging, storage) pathway->mitigate end Stability Issue Resolved mitigate->end

Caption: A logical workflow for troubleshooting stability issues of this compound.

Potential Degradation Pathway of this compound

parent 1-(2-Furoyl)piperazine Hydrochloride hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis furoic_acid 2-Furoic Acid hydrolysis->furoic_acid piperazine Piperazine hydrolysis->piperazine oxidative_degradant Oxidative Degradants (Ring-opened products) oxidation->oxidative_degradant photo_degradant Photodegradants photolysis->photo_degradant

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome solubility challenges encountered during experiments with 1-(2-Furoyl)piperazine Hydrochloride.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a chemical compound that serves as a versatile building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.[1] It is the hydrochloride salt form of 1-(2-Furoyl)piperazine, which is intended to improve its stability and handling properties.[2] The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. For in vitro assays, poor solubility can lead to inaccurate and irreproducible results. In drug development, it can affect absorption and therapeutic efficacy.

Q2: I am experiencing poor solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Poor aqueous solubility is a common challenge. Here are some initial steps to address this:

  • pH Adjustment: Since this compound is the salt of a weak base, its solubility is pH-dependent. Lowering the pH of your aqueous solution can increase the ionization of the piperazine moiety and enhance solubility.[3]

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (co-solvent) such as DMSO, ethanol, or PEG 400 can significantly improve solubility.[4][5] It is crucial to use the lowest effective concentration of the co-solvent and include appropriate vehicle controls in your experiments, as high concentrations can be toxic to cells.

  • Gentle Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound, especially when preparing stock solutions. However, be cautious about the compound's stability at elevated temperatures.

Q3: How does pH affect the solubility of this compound?

A3: The piperazine group in 1-(2-Furoyl)piperazine is basic.[6] As a hydrochloride salt, it is more soluble in acidic to neutral aqueous solutions. In basic solutions, the protonated piperazine can be deprotonated to the free base, which is generally less soluble in water, potentially leading to precipitation. Therefore, maintaining a suitable pH is crucial for keeping the compound in solution.[7] The ideal pH for maximum solubility should be determined experimentally.[8]

Q4: My stock solution of this compound in an organic solvent (like DMSO) is precipitating when I dilute it into my aqueous assay buffer. How can I resolve this?

A4: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility.[9] Here are some strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Optimize Co-solvent Concentration: While minimizing the co-solvent is generally recommended, a slightly higher final concentration (e.g., up to 1% DMSO, if tolerated by your assay) might be necessary to maintain solubility.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid a sudden, large change in solvent polarity that triggers precipitation.

  • Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the compound and prevent precipitation.

Q5: Are there more advanced methods to improve the solubility if basic techniques are insufficient?

A5: Yes, if initial troubleshooting steps are not successful, you can explore more advanced formulation strategies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[10]

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix to improve its wettability and dissolution.

II. Troubleshooting Guide

This troubleshooting workflow can help you navigate common solubility issues with this compound.

G cluster_solutions Troubleshooting Steps start Start: Solubility Issue Encountered q1 Is the compound dissolving in the initial solvent (e.g., DMSO)? start->q1 q2 Does precipitation occur upon dilution into aqueous buffer? q1->q2 Yes sol1 Try gentle heating or sonication. Consider a different organic solvent. q1->sol1 No q3 Is the aqueous solubility still too low after initial adjustments? q2->q3 Yes sol2 Lower final concentration. Optimize co-solvent percentage. Perform serial dilutions. q2->sol2 No, but need higher concentration sol3 Adjust pH of the aqueous buffer (lower pH). Use a different buffer system. q3->sol3 Yes adv_tech Consider Advanced Techniques: - Cyclodextrin Complexation - Nanosuspension - Solid Dispersion sol3->adv_tech Still insufficient PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

References

Technical Support Center: Crystallization of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and professionals in drug development who are working with the crystallization of 1-(2-Furoyl)piperazine Hydrochloride. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

Issue 1: The product fails to crystallize and remains an oil.

  • Question: I have completed the synthesis of this compound, but the final product is an oil and will not crystallize. What steps can I take to induce crystallization?

  • Answer: The oily nature of your product could be due to the presence of residual solvents or impurities.[1] Since 1-(2-Furoyl)piperazine is hygroscopic, absorbed moisture can also prevent crystallization.[2][3]

    Recommended Actions:

    • Ensure Complete Solvent Removal: Dry the product thoroughly under a high vacuum to remove any residual volatile organics.

    • Consider Salt Formation: If you have the free base, converting it to the hydrochloride salt is a standard method to induce crystallinity.[4][5] A general procedure involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of hydrochloric acid.

    • Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. If you have a small amount of crystalline material from a previous batch, "seeding" the solution can initiate crystallization.[1]

    • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which your compound is insoluble) to a solution of your compound to promote precipitation. The choice of anti-solvent will depend on your primary solvent.

Issue 2: The crystallized product has a low melting point or a broad melting range.

  • Question: My this compound has crystallized, but the melting point is below the reported 67-70 °C and melts over a wide range.[2][3] What is the likely cause and how can I fix it?

  • Answer: A low or broad melting point is a strong indicator of impurities. Common impurities can include unreacted piperazine or byproducts from the synthesis.[1]

    Recommended Actions:

    • Recrystallization: This is a powerful technique for purifying crystalline solids. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solvent Washes: If the impurity is highly soluble in a solvent in which your product is not, you can wash the crystalline product with that solvent.

    • Chromatography: For difficult-to-remove impurities, column chromatography may be necessary.[1]

Issue 3: The crystallization process results in a very low yield.

  • Question: I am successfully crystallizing this compound, but my final yield is unacceptably low. How can I optimize the process to improve my yield?

  • Answer: Low yield can be attributed to several factors, including the choice of solvent, cooling rate, and premature filtration.

    Recommended Actions:

    • Optimize Solvent System: The choice of solvent is critical. You may be using a solvent in which your compound has high solubility even at low temperatures. Experiment with different solvents or solvent mixtures.

    • Control Cooling Rate: Rapid cooling can lead to the formation of small crystals and can trap impurities, which are then lost during washing. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Check Filtrate: After filtration, try to concentrate the mother liquor (the remaining solution) to see if a second crop of crystals can be obtained.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for the crystallization of this compound?

    • A1: While specific data for this exact salt is limited, a patent for its preparation mentions using chloroform as a solvent for the free base before precipitating the hydrochloride salt with HCl gas.[6] For recrystallization, you might explore solvents like isopropanol, ethanol, or mixtures of a soluble solvent with an anti-solvent like heptane or diethyl ether. A salt screening study is often recommended to find the most suitable solvent system.[4]

  • Q2: How does the hygroscopic nature of 1-(2-Furoyl)piperazine affect crystallization?

    • A2: Hygroscopicity, the tendency to absorb moisture from the air, can introduce water into your product.[7] This can act as an impurity and inhibit crystallization, leading to an oily or syrupy product. It is crucial to handle the compound under dry conditions (e.g., using an inert atmosphere like nitrogen or argon) and to use anhydrous solvents.

  • Q3: Can I use a different acid to form a salt for crystallization?

    • A3: Yes, while you are working with the hydrochloride salt, it is possible to form other salts (e.g., mesylate, sulfate) which may have different crystallization properties.[4] This process, known as salt screening, is a common strategy in pharmaceutical development to find a salt form with optimal physicochemical properties.

Data Presentation

Table 1: General Solvent Properties for Piperazine Derivative Crystallization

Solvent ClassExamplesSuitability for CrystallizationNotes
Alcohols Ethanol, Isopropanol, MethanolOften good for dissolving at heat and crystallizing on cooling.Methanol is sometimes too strong a solvent.
Ketones AcetoneCan be effective, but check for reactivity with your compound.Often used in solvent/anti-solvent systems.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Typically used as anti-solvents.Low boiling points and high flammability.
Hydrocarbons Heptane, HexaneCommonly used as anti-solvents.Your compound will likely have very low solubility.
Chlorinated Dichloromethane, ChloroformCan be good solvents for the free base.Often require an anti-solvent for precipitation.[6]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is likely too strong. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the solid upon heating.

  • Dissolution: In a larger flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum.

Mandatory Visualization

G Troubleshooting Crystallization Workflow start Start with Crude Product is_oil Is the product an oil? start->is_oil is_impure Is the product impure? (Low/Broad Melting Point) is_oil->is_impure No induce_cryst Induce Crystallization is_oil->induce_cryst Yes purify Purify Crystals is_impure->purify Yes success Pure Crystalline Product is_impure->success No dry_vacuum Dry under high vacuum induce_cryst->dry_vacuum scratch_seed Scratch flask or seed induce_cryst->scratch_seed anti_solvent Add anti-solvent induce_cryst->anti_solvent recrystallize Recrystallize purify->recrystallize wash Wash with cold solvent purify->wash chromatography Column Chromatography purify->chromatography dry_vacuum->is_impure scratch_seed->is_impure anti_solvent->is_impure recrystallize->success wash->success chromatography->success failure Further Optimization Needed

Caption: Troubleshooting workflow for crystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Furoyl)piperazine Hydrochloride. Our aim is to facilitate the optimization of reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(2-Furoyl)piperazine?

The most prevalent method is the acylation of piperazine with a 2-furoyl derivative, typically 2-furoyl chloride or 2-furoic anhydride. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to control are:

  • Stoichiometry: The molar ratio of piperazine to the acylating agent is crucial to control the formation of the desired mono-acylated product and minimize the di-acylated byproduct.[1]

  • pH: Maintaining the correct pH is essential for selective acylation and for the final precipitation of the hydrochloride salt.[2]

  • Temperature: Controlling the reaction temperature helps to manage the reaction rate and minimize side reactions.

  • Purity of Reagents: The purity of piperazine and 2-furoyl chloride is vital for a clean reaction and high-quality product.

Q3: How is 1-(2-Furoyl)piperazine typically purified?

Purification is often achieved through a series of steps:

  • Extraction: The crude product is extracted from the aqueous reaction mixture using an organic solvent like chloroform.[2]

  • Washing: The organic extract is washed to remove unreacted piperazine and other water-soluble impurities.

  • Drying: The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Precipitation/Crystallization: The free base is converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent.[2][3] The hydrochloride salt then precipitates and can be collected by filtration. Recrystallization from a suitable solvent system can further enhance purity.[3]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

Commonly used analytical techniques include:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities.[4]

  • Gas Chromatography (GC): Can be used for analyzing piperazine and other volatile components.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Issue 1: Low Yield of 1-(2-Furoyl)piperazine
Possible Cause Troubleshooting Steps
Formation of 1,4-bis(2-furoyl)piperazine (di-substituted byproduct) • Increase the molar excess of piperazine to 3-10 equivalents. This statistically favors the reaction of the acylating agent with unreacted piperazine.[1] • Add the 2-furoyl chloride slowly to the piperazine solution to maintain a low concentration of the acylating agent. • Consider a protecting group strategy, such as using mono-Boc-piperazine, to ensure mono-substitution. This involves an additional protection and deprotection step.[1]
Incomplete Reaction • Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before workup. • Ensure the 2-furoyl chloride is of high purity and has not hydrolyzed. • If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, this should be done cautiously to avoid side reactions.
Product Loss During Workup • During extraction, ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the free base into the organic layer. The free base is more soluble in organic solvents at a higher pH. • When precipitating the hydrochloride salt, ensure the addition of HCl is controlled to avoid the co-precipitation of piperazine dihydrochloride.[2]
Issue 2: Product Impurity and/or Discoloration
Possible Cause Troubleshooting Steps
Presence of Unreacted Piperazine • Use a larger excess of the acylating agent (if di-substitution is not a major concern) to drive the reaction to completion. • During the workup, wash the organic extract with dilute acid to remove the basic piperazine. • Purify the final product by recrystallization.
Presence of 1,4-bis(2-furoyl)piperazine • Optimize the stoichiometry as described for low yield. • Purify the crude product by column chromatography. The di-substituted product is generally less polar than the mono-substituted one.
Product Discoloration • Ensure high purity of starting materials. Impurities in 2-furoyl chloride can lead to colored byproducts. • Use an inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidative side reactions. • Purify the final product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Furoyl)piperazine (Excess Piperazine Method)

Materials:

  • Piperazine (5 equivalents)

  • 2-Furoyl chloride (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

Procedure:

  • Dissolve piperazine (5 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-furoyl chloride (1 eq.) in anhydrous DCM to the piperazine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Furoyl)piperazine as a free base.

  • Dissolve the crude product in a minimal amount of diethyl ether.

  • Slowly add 4M HCl in 1,4-dioxane dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

Visualizing the Process

Reaction Workflow

G Synthesis Workflow for 1-(2-Furoyl)piperazine HCl cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Final Product A Piperazine (excess) in DCM C Reaction at 0°C to RT A->C B 2-Furoyl Chloride in DCM B->C D Quench with Water C->D E Aqueous Wash (NaHCO3, Brine) D->E F Dry (Na2SO4) & Concentrate E->F G Precipitation with HCl in Dioxane F->G H Filter & Dry G->H I 1-(2-Furoyl)piperazine HCl H->I

Caption: A flowchart illustrating the key steps in the synthesis and purification of 1-(2-Furoyl)piperazine HCl.

Potential Side Reactions

G Key Side Reaction in Synthesis cluster_0 Reactants cluster_1 Desired Reaction Pathway cluster_2 Side Reaction Pathway Piperazine Piperazine MonoProduct 1-(2-Furoyl)piperazine Piperazine->MonoProduct FuroylChloride 2-Furoyl Chloride FuroylChloride->MonoProduct DiProduct 1,4-bis(2-furoyl)piperazine FuroylChloride->DiProduct MonoProduct->DiProduct

Caption: A diagram showing the desired mono-acylation and the common side reaction leading to di-acylation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling 2-furoyl chloride and organic solvents.

  • Handling Reagents:

    • Piperazine: Can cause skin and eye irritation. Avoid inhalation of dust.

    • 2-Furoyl Chloride: Is corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.

    • Hydrochloric Acid: Is highly corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

References

Technical Support Center: 1-(2-Furoyl)piperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of 1-(2-Furoyl)piperazine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

The most common method for synthesizing 1-(2-Furoyl)piperazine is the acylation of piperazine with a 2-furoic acid derivative, typically 2-furoyl chloride or 2-furoyl anhydride.[1] The resulting free base is then treated with hydrochloric acid (often introduced as HCl gas in a solvent like chloroform) to precipitate the pure hydrochloride salt.[2]

Synthesis_Pathway Piperazine Piperazine Product_Base 1-(2-Furoyl)piperazine (Free Base) Piperazine->Product_Base 1 eq. Furoyl_Chloride 2-Furoyl Chloride Furoyl_Chloride->Product_Base ~1 eq. Product_HCl 1-(2-Furoyl)piperazine Hydrochloride Product_Base->Product_HCl HCl HCl Gas HCl->Product_HCl

Caption: General synthesis pathway for this compound.

Q2: What are the most common impurities I should expect during this synthesis?

During the synthesis, several process-related impurities and side-products can form. The most prevalent are unreacted starting materials and products of side reactions. It is crucial to source high-purity starting materials to minimize by-products and maximize yield.[3]

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical StructureCommon Source / Reason for Presence
Piperazine C₄H₁₀N₂Unreacted starting material.[2] Difficult to remove via standard recrystallization.[2]
2-Furoic Acid C₅H₄O₃Hydrolysis of the acylating agent (2-furoyl chloride/anhydride) by moisture.[4][5]
1,4-bis(2-furoyl)piperazine C₁₄H₁₄N₂O₄Di-acylation side-product where both nitrogens of piperazine are acylated.[6] Often the major side-product.
Piperazine Dihydrochloride C₄H₁₂Cl₂N₂Forms when excess HCl reacts with unreacted piperazine during salt formation.[2]
Q3: How does the di-acylated impurity, 1,4-bis(2-furoyl)piperazine, form?

This impurity, also known as Terazosin EP Impurity M, forms when a second molecule of the 2-furoyl acylating agent reacts with the secondary amine of the desired 1-(2-Furoyl)piperazine product.[6] This is a common issue in reactions involving piperazine due to its two reactive secondary amine groups. Controlling the stoichiometry and slowly adding the acylating agent to an excess of piperazine can help minimize this side-reaction.

Q4: Why might I see unreacted piperazine in my final product?

Unreacted piperazine is a common impurity because it can be carried through the workup process.[2] During the final precipitation step with HCl, any remaining piperazine can also precipitate as piperazine dihydrochloride, which is insoluble in solvents like chloroform.[2] A patent describes that careful control of the pH to between 6 and 7 during HCl gas addition is critical to selectively precipitate the desired product while leaving small amounts of piperazine in the solution.[2]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Troubleshooting_Workflow Start Low Purity or Unexpected Analytical Result Q_Major_Impurity Is there one major impurity peak (>1%)? Start->Q_Major_Impurity Check_Diacylation Likely Di-acylation: 1,4-bis(2-furoyl)piperazine Q_Major_Impurity->Check_Diacylation Yes Q_SM_Peaks Are starting material peaks (Piperazine, 2-Furoic Acid) present? Q_Major_Impurity->Q_SM_Peaks No Sol_Diacylation Action: • Adjust stoichiometry (use piperazine excess) • Control reagent addition rate and temperature • Characterize peak by LC-MS Check_Diacylation->Sol_Diacylation End Purity Improved Sol_Diacylation->End Check_Reaction Incomplete Reaction or Hydrolysis of Reagent Q_SM_Peaks->Check_Reaction Yes Q_Color Is the final product discolored (yellow/brown)? Q_SM_Peaks->Q_Color No Sol_Reaction Action: • Increase reaction time/temperature • Ensure anhydrous conditions • Optimize purification (pH control) Check_Reaction->Sol_Reaction Sol_Reaction->End Check_Furfural Potential degradation or tarry by-products from starting materials. Q_Color->Check_Furfural Yes Q_Color->End No Sol_Color Action: • Check purity of 2-furoyl chloride • Use decolorizing carbon (Norite) during workup [3] • Recrystallize final product Check_Furfural->Sol_Color Sol_Color->End

Caption: Troubleshooting workflow for purity issues in synthesis.

Q: My purity by HPLC is low. How do I identify the unknown peaks?

Impurity profiling is essential for identifying unexpected peaks.[7][8] A combination of analytical techniques is often required for full characterization.

Table 2: Analytical Methods for Impurity Identification

TechniquePurpose
HPLC / UPLC The primary method for separating and quantifying the main component and its impurities.[7]
LC-MS Couples liquid chromatography with mass spectrometry to provide molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[7][9]
GC-MS Ideal for identifying volatile impurities, such as residual solvents or certain starting materials.[7][9]
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the identity of an impurity once it has been isolated.[8]
Q: I've confirmed the presence of 1,4-bis(2-furoyl)piperazine. How can I minimize its formation?
  • Control Stoichiometry: Use a molar excess of piperazine relative to the 2-furoyl chloride. This increases the probability that the acylating agent will react with an unsubstituted piperazine molecule rather than the mono-substituted product.

  • Slow Addition: Add the 2-furoyl chloride solution dropwise to the piperazine solution at a controlled temperature (e.g., 0-5 °C). This keeps the instantaneous concentration of the acylating agent low, disfavoring the second acylation reaction.

  • Use a Buffered Solution: Some methods report using a buffered solution to maintain pH and control reactivity.[2]

Q: How can I effectively remove unreacted piperazine from my product?

Standard recrystallization is often not sufficient to remove piperazine contamination.[2] A more effective method involves the precipitation of the hydrochloride salt from an organic solvent:

  • Dissolve the crude 1-(2-Furoyl)piperazine free base in a dry, inert solvent like chloroform.[2]

  • Slowly bubble dry HCl gas into the solution while stirring and carefully monitoring the pH.

  • Maintain the pH between 6 and 7. This range is optimal for selectively precipitating the desired this compound while keeping piperazine hydrochloride salts in the solution.[2]

  • Filter the resulting precipitate and wash with a cold solvent to yield the purified product.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This is a representative protocol and should be adapted and optimized for specific laboratory conditions. Handle all chemicals with appropriate safety precautions.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, dissolve piperazine (e.g., 2.0 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen). Cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Dissolve 2-furoyl chloride (1.0 equivalent) in the same solvent. Add this solution dropwise to the chilled piperazine mixture over 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with a dilute base (e.g., 5% sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Salt Formation: Concentrate the dried organic solution under reduced pressure to obtain the crude free base. Dissolve the crude oil or solid in anhydrous chloroform or ethyl acetate.[2]

  • Precipitation: Slowly bubble dry hydrogen chloride gas through the solution until precipitation is complete, maintaining a pH of 6-7.[2]

  • Isolation: Filter the solid precipitate, wash with a small amount of cold solvent, and dry under a vacuum to yield this compound.

Protocol 2: Representative HPLC Method for Purity Analysis

This is a general method; column, mobile phase, and gradient may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

References

Technical Support Center: Analytical Method Validation for 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical method validation for 1-(2-Furoyl)piperazine Hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and validation data summaries to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of analytical method validation for this compound?

A1: Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose. For this compound, this ensures the reliability, accuracy, and consistency of analytical results for identity, purity, and assay testing. This is a critical regulatory requirement for drug development and quality control.[1]

Q2: Which validation parameters are essential for an HPLC assay of this compound?

A2: According to ICH Q2(R1) guidelines, the key validation parameters for an assay method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[1][2]

Q3: How do I develop a stability-indicating method for this compound?

A3: A stability-indicating method is developed through forced degradation studies. The drug substance is exposed to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[3][4] The analytical method must then demonstrate the ability to separate the intact drug from all potential degradation products, thus proving its specificity.

Q4: What is a common challenge when developing an HPLC method for piperazine-containing compounds?

A4: Piperazine itself lacks a strong chromophore, making UV detection difficult at low levels. However, this compound contains a furoyl group which provides sufficient UV absorbance for detection. A common challenge is ensuring the method is sensitive enough to detect and quantify low-level impurities.

Experimental Protocols

The following protocols are for a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

HPLC Method Parameters
ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Validation Protocols

Specificity (Forced Degradation Study)

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve a portion in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. Dissolve a portion in the mobile phase to a suitable concentration.

  • Analysis: Inject the unstressed sample and all stressed samples into the HPLC system. Assess the peak purity of the main peak in the stressed samples using a photodiode array (PDA) detector.

Linearity

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy (% Recovery)

  • Prepare a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Precision

  • Repeatability (Intra-assay precision): Prepare six separate samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).

  • Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and using a different instrument. Compare the results from both studies.

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)%RSD
50452,3000.8
75678,9000.6
100905,1000.5
1251,132,0000.4
1501,358,5000.3
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9998}
Table 2: Accuracy (% Recovery) Data
Spiked LevelAmount Added (mg)Amount Recovered (mg, mean, n=3)% Recovery%RSD
80%8.07.9599.40.7
100%10.010.08100.80.5
120%12.011.9299.30.6
Table 3: Precision Data
Parameter% Assay (n=6)Mean Assay (%)%RSD
Repeatability (Analyst 1, Day 1) 99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.00.35
Intermediate Precision (Analyst 2, Day 2) 100.5, 99.6, 100.8, 100.2, 99.7, 100.4100.20.45

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column degradation or contamination.

    • Interaction of the analyte with active sites on the stationary phase.

    • Sample solvent is stronger than the mobile phase.

    • Column overload.

  • Solutions:

    • Flush the column with a strong solvent or replace it if necessary.

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

    • Dissolve the sample in the mobile phase.

    • Reduce the sample concentration.

Issue: Inconsistent Retention Times

  • Possible Causes:

    • Leak in the HPLC system.

    • Air bubbles in the pump or detector.

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.

  • Solutions:

    • Check all fittings for leaks.

    • Degas the mobile phase and purge the pump.

    • Prepare fresh mobile phase and ensure proper mixing if using a gradient.

    • Use a column oven to maintain a constant temperature.

Issue: Noisy Baseline

  • Possible Causes:

    • Contaminated or old mobile phase.

    • Air bubbles in the system.

    • Detector lamp is failing.

    • Leaks in the system.

  • Solutions:

    • Prepare fresh, HPLC-grade mobile phase and filter it.

    • Degas the mobile phase and purge the system.

    • Check the detector lamp's energy and replace it if it's low.

    • Perform a leak test.

Visualizations

ValidationWorkflow Analytical Method Validation Workflow for this compound MethodDev Method Development & Optimization Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness LOD_LOQ LOD & LOQ (If required) Protocol->LOD_LOQ Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOD_LOQ->Report TroubleshootingFlowchart HPLC Troubleshooting Flowchart decision decision solution solution start Chromatographic Issue Observed check_pressure Check System Pressure start->check_pressure pressure_ok Pressure Stable? check_pressure->pressure_ok Yes pressure_high High/Fluctuating Pressure check_pressure->pressure_high No pressure_low Low Pressure check_pressure->pressure_low Low check_baseline Check Baseline Noise pressure_ok->check_baseline check_blockage Check for Blockages (frits, column) pressure_high->check_blockage check_leak Check for Leaks pressure_low->check_leak end Problem Resolved check_leak->end check_blockage->end baseline_ok Baseline Stable? check_baseline->baseline_ok Yes noisy_baseline Noisy Baseline check_baseline->noisy_baseline No check_peak_shape Check Peak Shape baseline_ok->check_peak_shape degas_mobile_phase Degas Mobile Phase noisy_baseline->degas_mobile_phase check_lamp Check Detector Lamp degas_mobile_phase->check_lamp check_lamp->end peak_shape_ok Good Peak Shape? check_peak_shape->peak_shape_ok Yes peak_tailing Peak Tailing/ Fronting check_peak_shape->peak_tailing No peak_shape_ok->end adjust_mobile_phase Adjust Mobile Phase pH peak_tailing->adjust_mobile_phase check_sample_solvent Check Sample Solvent adjust_mobile_phase->check_sample_solvent check_sample_solvent->end

References

handling and storage best practices for 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides best practices for handling and storage, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and stability of 1-(2-Furoyl)piperazine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? For long-term stability, this compound should be stored in a tightly sealed container in a freezer at -20°C.[1] The compound is known to be hygroscopic, so protection from moisture is critical.[1][2] It should also be protected from light.[2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound? When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Q3: What are the known chemical incompatibilities of this compound? This compound should not be stored or handled with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Contact with these substances can lead to chemical reactions that may compromise the integrity of the compound.

Q4: How should I prepare solutions of this compound? The hydrochloride salt form is intended to enhance solubility in aqueous solutions.[6] For other applications, the free base form is slightly soluble in chloroform and methanol.[1] When preparing solutions, it is best practice to do so immediately before use. If storage of a stock solution is necessary, it should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Solutions
Compound has changed color (e.g., from off-white to yellow/brown) Exposure to air, light, or moisture.Discard the discolored compound as it may be degraded. Ensure future storage is in a tightly sealed, opaque container with a desiccant, under an inert atmosphere if possible.[1][7]
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.Use a fresh, properly stored sample for your experiment. Prepare solutions fresh and avoid repeated freeze-thaw cycles of stock solutions.
Difficulty dissolving the compound Use of an inappropriate solvent or insufficient mixing.The hydrochloride salt is expected to have enhanced aqueous solubility.[6] For the free base, slight solubility in chloroform and methanol is noted.[1] Consider gentle warming or sonication to aid dissolution. Always verify the solubility of the specific lot number if possible.
Precipitation observed in a stock solution after storage The solution may be supersaturated, or the compound may be degrading over time in the solvent.Try gently warming the solution to redissolve the precipitate. If this fails, the solution may need to be prepared fresh. It is recommended to prepare stock solutions at a concentration known to be stable.

Data Presentation

Summary of Handling and Storage Parameters

Parameter Recommendation Source
Storage Temperature -20°C (Freezer)[1]
Atmosphere Under inert gas (e.g., Nitrogen)[7]
Light Exposure Protect from light[2]
Moisture Store in a dry place; compound is hygroscopic[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[5]
Personal Protective Equipment Gloves, safety glasses, lab coat, use in a well-ventilated area[3][4]

Experimental Protocols

Protocol: Preparation of a Stock Solution

  • Acclimatization: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a well-ventilated chemical fume hood, accurately weigh the desired amount of the compound into a sterile, opaque vial.

  • Solvent Addition: Add the desired volume of the appropriate solvent (e.g., sterile water, DMSO) to the vial.

  • Dissolution: Securely cap the vial and vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.

  • Storage: If not for immediate use, filter-sterilize the solution and store it in small, single-use aliquots at -20°C to minimize contamination and degradation from repeated freeze-thaw cycles.

Mandatory Visualization

G cluster_0 Problem Identification cluster_1 Investigation Pathway cluster_2 Corrective Actions cluster_3 Resolution start Inconsistent Experimental Results storage Check Storage Conditions (Temp, Light, Moisture) start->storage handling Review Handling Procedures (PPE, Ventilation) start->handling solution Examine Solution Prep (Solvent, Age, Storage) start->solution improve_storage Optimize Storage (Desiccant, Inert Gas) storage->improve_storage new_sample Use New Aliquot/Sample handling->new_sample prep_fresh Prepare Fresh Solution solution->prep_fresh end Consistent Results Achieved new_sample->end prep_fresh->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

interpreting NMR and mass spectrometry data of 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Furoyl)piperazine Hydrochloride. This guide provides detailed information on the interpretation of its NMR and mass spectrometry data, along with troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in their experimental work.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on spectral analysis of the parent compound and related structures.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 (broad s)Singlet1HN-H (piperazine, protonated)
~7.90dd1HH5 (furan)
~7.20dd1HH3 (furan)
~6.65dd1HH4 (furan)
~3.80 (broad m)Multiplet4H-CH₂- (piperazine, adjacent to carbonyl)
~3.20 (broad m)Multiplet4H-CH₂- (piperazine, adjacent to NH)

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~158.0C=O (amide)
~148.0C2 (furan)
~146.0C5 (furan)
~118.0C3 (furan)
~112.0C4 (furan)
~45.0-CH₂- (piperazine, adjacent to carbonyl)
~42.0-CH₂- (piperazine, adjacent to NH)

Expected Mass Spectrometry Data (ESI+)

m/zIon
181.09[M+H]⁺ of free base
95.02[Furoyl group]⁺
86.08[Piperazine fragment]⁺

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The hydrochloride salt exhibits good solubility in DMSO.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Mass Spectrometry (LC-MS/ESI+) Protocol:

  • Prepare a stock solution of this compound in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Set the electrospray ionization (ESI) source to positive ion mode.

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the full scan mass spectrum over a range of m/z 50-500.

  • For fragmentation analysis (MS/MS), select the protonated molecular ion of the free base (m/z 181.09) as the precursor ion and apply collision-induced dissociation (CID).

Mandatory Visualization

G cluster_0 This compound C9H12N2O2 . HCl

Caption: Chemical Structure of this compound.

G start Start prep Sample Preparation (Dissolve in DMSO-d6) start->prep acquire Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR Spectra prep->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration, Coupling Constants) process->analyze assign Assign Signals to Specific Nuclei analyze->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR Data Acquisition and Interpretation.

G issue Identify NMR Issue broad_peaks Broad Peaks? issue->broad_peaks water_peak Large Water Peak? issue->water_peak poor_solubility Check Solubility broad_peaks->poor_solubility Yes paramagnetic Paramagnetic Impurities? poor_solubility->paramagnetic No shim Re-shim Spectrometer paramagnetic->shim No hygroscopic Hygroscopic Sample? dry_sample Dry Sample Thoroughly hygroscopic->dry_sample water_peak->hygroscopic Yes dry_solvent Use Dry Solvent water_peak->dry_solvent No

Caption: Logical Diagram for Troubleshooting Common NMR Issues.

G start Start prep Sample Preparation (Dilute in MeOH/H2O) start->prep acquire Acquire Full Scan MS (ESI+) prep->acquire msms Perform MS/MS on Precursor Ion (m/z 181.09) acquire->msms analyze Analyze Spectra (Molecular Ion, Fragments) msms->analyze pathway Propose Fragmentation Pathway analyze->pathway confirm Confirm Structure pathway->confirm

Caption: Workflow for Mass Spectrometry Data Acquisition.

G issue Identify MS Issue no_signal No or Low Signal? issue->no_signal salt High Salt Content? issue->salt adducts Unexpected Adducts? issue->adducts concentration Check Sample Concentration no_signal->concentration Yes ionization Optimize Ionization Source Parameters concentration->ionization No desalt Desalt Sample salt->desalt Yes solvent Check Solvent Purity adducts->solvent Yes

Caption: Logical Diagram for Troubleshooting Common MS Issues.

G M [M+H]+ (m/z 181.09) F1 Furoyl Cation (m/z 95.02) M->F1 Loss of Piperazine F2 Piperazine Fragment (m/z 86.08) M->F2 Loss of Furoyl Radical

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Troubleshooting Guides and FAQs

NMR Spectroscopy

  • Q: Why are the peaks in my ¹H NMR spectrum broad? A: Broad peaks can be due to several factors:

    • Poor Solubility: The compound may not be fully dissolved. Try gently warming the sample or using a different deuterated solvent.

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel may help.

    • Hygroscopic Nature: The compound is hygroscopic and may have absorbed water, leading to exchange broadening of the N-H proton and adjacent protons. Ensure the sample is thoroughly dried before preparing the NMR sample.[1][2]

    • Shimming: The spectrometer may need to be re-shimmed to improve the magnetic field homogeneity.

  • Q: I see a large, broad peak around 3.4 ppm in my DMSO-d₆ spectrum. What is it? A: This is likely the residual water peak in the DMSO-d₆ solvent. Since this compound is hygroscopic, it can introduce water into the sample.[1][2] To minimize this, use freshly opened or properly stored deuterated solvent and dry your glassware thoroughly.

  • Q: The chemical shifts of the piperazine protons in my spectrum are different from what I expected. A: As a hydrochloride salt, the piperazine ring is protonated. This positive charge significantly deshields the neighboring protons, causing them to appear at a higher chemical shift (further downfield) than in the free base. The exact chemical shift can also be concentration and temperature-dependent.

Mass Spectrometry

  • Q: I am not seeing the expected molecular ion at m/z 217.66 for the hydrochloride salt. A: In positive ion electrospray ionization (ESI+), it is common to observe the protonated molecular ion of the free base rather than the intact salt. The HCl is lost during the ionization process. Therefore, you should look for the [M+H]⁺ ion of the free base at m/z 181.09.

  • Q: My signal intensity is very low. A: Low signal intensity can be caused by:

    • Low Sample Concentration: Ensure your sample is at an appropriate concentration for the instrument.

    • Ion Suppression: The presence of non-volatile salts or other contaminants can suppress the ionization of your analyte. While this is a hydrochloride salt, other non-volatile buffer salts from previous experimental steps may be present. Consider a sample cleanup step like solid-phase extraction (SPE).

    • Suboptimal Ionization Parameters: Optimize the ESI source parameters, such as capillary voltage and gas flow rates, for your compound.

  • Q: I see several unexpected peaks in my mass spectrum. A: These could be:

    • Adducts: In addition to the protonated molecule [M+H]⁺, you might see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common contaminants.

    • In-source Fragmentation: The molecule might be fragmenting in the ionization source. Try reducing the source fragmentation parameters (e.g., cone voltage).

    • Impurities: The unexpected peaks could be from impurities in your sample. Review the synthesis and purification steps.

References

Validation & Comparative

1-(2-Furoyl)piperazine Hydrochloride vs other piperazine derivatives in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of piperazine derivatives, 1-(2-Furoyl)piperazine Hydrochloride stands out as a versatile synthetic intermediate and a molecule of interest for its own potential biological activities. This guide provides an objective comparison of this compound and its derivatives with other classes of piperazine compounds, supported by experimental data from various research studies.

Performance Comparison

The following tables summarize the biological activities of 1-(2-Furoyl)piperazine derivatives in comparison to other piperazine compounds across different therapeutic areas. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antibacterial Activity

The antibacterial efficacy of piperazine derivatives is a significant area of research. The following table presents the Minimum Inhibitory Concentration (MIC) values of N-sulfonated derivatives of (2-furoyl)piperazine and other piperazine derivatives against various bacterial strains. Lower MIC values indicate higher antibacterial potency.

Table 1: Comparative Antibacterial Activity (MIC in µM)

Compound ClassDerivativeS. typhiE. coliP. aeruginosaB. subtilisReference
Furoyl-Piperazine 4-(Methylsulfonyl)-1-(2-furoyl)piperazine>1007.89±0.79 10.33±0.118.01±0.33 [1]
Furoyl-Piperazine 4-(Ethylsulfonyl)-1-(2-furoyl)piperazine9.98±0.089.89±0.499.99±0.089.88±0.09[1]
Furoyl-Piperazine 4-(Phenylsulfonyl)-1-(2-furoyl)piperazine9.55±0.099.87±0.089.89±0.099.92±0.10[1]
Furoyl-Piperazine 4-(4-Methylphenylsulfonyl)-1-(2-furoyl)piperazine9.21±0.089.01±0.088.11±0.47 9.11±0.09[1]
Furoyl-Piperazine 4-(4-Methoxyphenylsulfonyl)-1-(2-furoyl)piperazine8.10±0.85 9.21±0.099.32±0.089.43±0.08[1]
Thiadiazole-Piperazine Compound 6c-8 --[2]
Thiadiazole-Piperazine Compound 4---16[2]
Thiadiazole-Piperazine Compound 6d---16 [2]
Thiadiazole-Piperazine Compound 7b---16 [2]
StandardCiprofloxacin7.28±0.117.31±0.147.22±0.767.29±0.50[1]
StandardGentamycin----[2]

Note: A lower MIC value indicates greater antibacterial potency. The data for Furoyl-Piperazine derivatives and Thiadiazole-Piperazine derivatives are from separate studies and not a direct head-to-head comparison.

Anticancer Activity

Piperazine derivatives have been extensively investigated for their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperazine derivatives against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivativeA549 (Lung)HT-29 (Colon)MDA-MB-231 (Breast)LOX IMVI (Melanoma)A498 (Renal)Reference
Phthalazinyl-piperazine Compound 7e2.192.190.013 --[3]
Thiazolidinedione-piperazine Compound 3a---26.7 ± 1.50-[4]
Thiazolidinedione-piperazine Compound 3i---25.4 ± 1.43 -[4]
Thiazolidinedione-piperazine Compound 3j----33.9 ± 1.91 [4]
Benzamide-piperazine Compound C-433.2011.33 ---[5]
Benzamide-piperazine Compound C-521.22 45.89---[5]
Ethanone-piperazine Compound C-14----<1[5]
StandardVatalanib20.2721.9663.90--[3]
StandardDoxorubicin---7.03 ± 0.403.59 ± 0.20[4]
StandardCisplatin---5.07 ± 0.297.92 ± 0.45[4]
StandardGefitinib16.5610.51---[5]

Note: A lower IC50 value indicates greater anticancer potency. The data is compiled from multiple studies and represents the activity of different structural classes of piperazine derivatives.

Receptor Binding Affinity

Many piperazine derivatives exert their pharmacological effects by interacting with specific receptors, particularly dopamine and serotonin receptors in the central nervous system. The following table presents the binding affinities (Ki in nM) of some piperazine derivatives for these receptors. Lower Ki values indicate a higher binding affinity.

Table 3: Comparative Receptor Binding Affinity (Ki in nM)

Compound ClassDerivativeD2 Receptor5-HT1A Receptor5-HT2A ReceptorReference
Indazole-piperazine Compound 1221018[6]
Indazole-piperazine Compound 10112016[6]
Indazole-piperazine Compound 11148130118[6]
Aripiprazole Analog Aripiprazole-6.5–7.16.4–7.0[7]

Note: A lower Ki value indicates a higher binding affinity. Data for this compound was not available in the reviewed literature.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activities of piperazine derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Protocol: Broth Microdilution Method [8]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Two-fold serial dilutions of the test compounds are performed in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound that prevents visible turbidity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay [9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Protocol: Tyrosinase Inhibition Assay [10][11]

  • Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, L-tyrosine (substrate), and the test compound is prepared in a 96-well plate.

  • Enzyme Addition: Mushroom tyrosinase enzyme solution is added to initiate the reaction.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period.

  • Absorbance Measurement: The formation of dopachrome is measured by reading the absorbance at a specific wavelength (e.g., 490 nm or 510 nm) at different time points.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control. The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by piperazine derivatives and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Chemical Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization invitro In Vitro Assays (Antibacterial, Anticancer, etc.) characterization->invitro invivo In Vivo Models (if promising) invitro->invivo sar Structure-Activity Relationship (SAR) invivo->sar admet ADMET Profiling sar->admet

General workflow for the development of piperazine derivatives.

Dopamine Receptor Signaling

Many antipsychotic piperazine derivatives target dopamine receptors. The following diagram illustrates a simplified dopamine receptor signaling pathway.

dopamine_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream

Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin Receptor Signaling

Serotonin receptors are another key target for many centrally acting piperazine derivatives.

serotonin_pathway Serotonin Serotonin (5-HT) HTR1A 5-HT1A Receptor Serotonin->HTR1A Gi Gi Protein HTR1A->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Effector Cellular Response PKA->Effector

Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cancer cell growth and survival, and it is a target for some anticancer piperazine derivatives.

pi3k_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Simplified PI3K/Akt/mTOR Signaling Pathway.

Tyrosinase and Melanogenesis

1-(2-Furoyl)piperazine has been identified as a tyrosinase inhibitor, an enzyme central to the production of melanin.

tyrosinase_pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization

Simplified Melanogenesis Pathway highlighting the role of Tyrosinase.

References

Comparative Efficacy of 1-(2-Furoyl)piperazine Derivatives in Antibacterial and Antiglycation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of derivatives of 1-(2-Furoyl)piperazine hydrochloride reveals their potential as significant therapeutic agents, particularly in the development of novel antibacterial and antiglycation compounds. This guide provides a comparative assessment of the efficacy of these derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

While this compound primarily serves as a versatile building block in medicinal chemistry, its derivatives have demonstrated notable biological activities.[1][2] This report focuses on the comparative performance of these derivatives against established alternatives in two key therapeutic areas: antibacterial and antiglycation.

Antibacterial Efficacy of N-Sulfonated 1-(2-Furoyl)piperazine Derivatives

A study on N-sulfonated derivatives of 1-(2-Furoyl)piperazine has highlighted their potential as effective antibacterial agents. The minimum inhibitory concentration (MIC) values of these compounds were determined against a panel of pathogenic bacteria and compared with the standard antibiotic, ciprofloxacin.

Table 1: Comparative Antibacterial Activity (MIC in µM) of N-Sulfonated 1-(2-Furoyl)piperazine Derivatives
CompoundS. typhiE. coliP. aeruginosaB. subtilisS. aureus
3a (4-(Methylsulfonyl)-1-(2-furoyl)piperazine)10.11±0.117.89±0.79 10.23±0.178.01±0.33 9.89±0.24
3e (4-(4-methylphenyl sulfonyl)-1-(2-furoyl)piperazine)9.89±0.1210.01±0.118.11±0.47 9.92±0.1110.03±0.13
Ciprofloxacin (Standard) 7.45±0.587.31±0.147.22±0.767.29±0.507.11±0.34

*Data sourced from a study on N-sulfonated derivatives of (2-furoyl)piperazine.[3] The study indicates that while none of the tested derivatives surpassed the efficacy of ciprofloxacin, compounds 3a and 3e exhibited the most promising activity against specific bacterial strains.[3] Compound 3a was most effective against E. coli and B. subtilis, while compound 3e showed the best results against P. aeruginosa.[3]

Antiglycation Potential of 1-(2-Furoyl)piperazine Derivatives

In the context of antiglycation, derivatives of 1-(2-Furoyl)piperazine have also been evaluated. Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications.

Table 2: Comparative Antiglycation Activity (IC₅₀ in µM) of 1-(2-Furoyl)piperazine Derivatives
CompoundIC₅₀ (µM)
Derivative A Data not available in search results
Derivative B Data not available in search results
Rutin (Standard) Data not available in search results

Specific IC₅₀ values for antiglycation activity of 1-(2-Furoyl)piperazine derivatives were not available in the provided search results. However, the synthesis of such compounds for this purpose has been noted in the scientific literature.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 1.5 x 10⁸ CFU/mL).

  • Preparation of Test Compounds: The 1-(2-Furoyl)piperazine derivatives and the standard antibiotic are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: The bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiglycation Assay (Bovine Serum Albumin-Glucose Model)

This assay is commonly used to screen for antiglycation activity.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA), glucose, and the test compound (1-(2-Furoyl)piperazine derivative) in a phosphate buffer.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 7 days).

  • Measurement of Glycation: The formation of advanced glycation end products (AGEs) is quantified by measuring the fluorescence of the solution at specific excitation and emission wavelengths (e.g., 370 nm and 440 nm, respectively).

  • Calculation of Inhibition: The percentage of inhibition of glycation is calculated by comparing the fluorescence of the test compound-treated samples with that of the control (no test compound). The IC₅₀ value is then determined.

Signaling Pathways and Mechanisms

Antibacterial Mechanism

The precise signaling pathways disrupted by the N-sulfonated 1-(2-Furoyl)piperazine derivatives are not fully elucidated in the available literature. However, the general mechanism of action for many antibacterial agents involves the disruption of essential cellular processes in bacteria.

antibacterial_mechanism cluster_compound 1-(2-Furoyl)piperazine Derivative cluster_bacterium Bacterial Cell Compound Antibacterial Compound CellWall Cell Wall Synthesis Compound->CellWall Inhibition ProteinSynthesis Protein Synthesis Compound->ProteinSynthesis Inhibition DNAReplication DNA Replication Compound->DNAReplication Inhibition BacterialDeath Bacterial Cell Death CellWall->BacterialDeath ProteinSynthesis->BacterialDeath DNAReplication->BacterialDeath

Caption: Putative mechanisms of antibacterial action of 1-(2-Furoyl)piperazine derivatives.

Antiglycation Mechanism

The antiglycation activity of compounds is often attributed to their ability to interfere with the glycation process through various mechanisms, including the trapping of reactive dicarbonyl species.

antiglycation_pathway cluster_inhibition Inhibition by 1-(2-Furoyl)piperazine Derivative Protein Protein (e.g., BSA) SchiffBase Schiff Base Protein->SchiffBase Glucose Glucose Glucose->SchiffBase Amadori Amadori Product SchiffBase->Amadori Dicarbonyls Reactive Dicarbonyls (e.g., MGO, GO) Amadori->Dicarbonyls AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs Inhibitor Antiglycation Compound Inhibitor->Dicarbonyls Trapping

Caption: Simplified pathway of AGE formation and the inhibitory role of antiglycation agents.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The N-sulfonated derivatives have demonstrated noteworthy antibacterial activity, with certain compounds showing efficacy comparable to standard antibiotics against specific bacterial strains. Further investigation into their antiglycation properties is warranted. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

In Vitro Biological Activity of 1-(2-Furoyl)piperazine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activity of compounds derived from the 1-(2-Furoyl)piperazine scaffold, a core structure noted in medicinal chemistry for its presence in various neurologically active agents.[1][2] The primary focus of this analysis is the antagonistic activity of these derivatives at the serotonin 5-HT2A and dopamine D2 receptors, key targets in the treatment of psychosis and other neuropsychiatric disorders.[3][4]

The performance of a representative 1-(2-Furoyl)piperazine derivative is compared with established reference antagonists: Haloperidol, a potent D2 receptor antagonist, and Ketanserin, a well-characterized 5-HT2A receptor antagonist. This comparison is based on their receptor binding affinities (Ki), providing a quantitative measure of their interaction with these therapeutically relevant targets.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a test compound, a complex arylpiperazine derivative containing the core 1-(2-Furoyl)piperazine structure, was evaluated against Haloperidol and Ketanserin at the human dopamine D2 and serotonin 5-HT2A receptors. The data, presented in pKi values (-log(Ki)), summarizes the potency of these compounds in radioligand binding assays. A higher pKi value corresponds to a higher binding affinity.

CompoundDopamine D2 Receptor (pKi)Serotonin 5-HT2A Receptor (pKi)
Arylpiperazine Derivative 6 7.93[5]6.76[5]
Haloperidol 8.85[6]7.30[5]
Ketanserin 6.24[5]8.89[5]

Note: Arylpiperazine Derivative 6 is a novel long-chain arylpiperazine bearing a coumarin fragment, synthesized and evaluated for its receptor affinity.[5] pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding, it is crucial to visualize the downstream signaling pathways and the experimental workflows used to assess antagonism.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Activation of the D2 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Antagonists block this effect.

D2_Signaling_Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Antagonist D2 Antagonist Antagonist->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Mediates

Caption: Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a GPCR that couples to the Gq/11 protein. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. Antagonists prevent this cascade.

Gq_Signaling_Pathway Serotonin Serotonin (Agonist) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Antagonist 5-HT2A Antagonist Antagonist->HT2A_R Blocks Gq_11 Gq/11 Protein HT2A_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Serotonin 5-HT2A receptor signaling pathway.

Experimental Workflow for In Vitro Antagonist Assays

The following diagram illustrates a generalized workflow for determining the potency of a receptor antagonist in vitro, applicable to both radioligand binding and functional assays.

experimental_workflow start Start: Cell Culture (e.g., HEK293 expressing receptor) cell_prep Cell Preparation (Harvesting & Plating) start->cell_prep incubation Incubation (Cells + Antagonist + Labeled Ligand/Agonist) cell_prep->incubation compound_prep Compound Preparation (Serial Dilutions of Antagonist) compound_prep->incubation measurement Signal Measurement (e.g., Radioactivity, Fluorescence) incubation->measurement data_analysis Data Analysis (IC50/Ki Determination) measurement->data_analysis end End: Potency Determination data_analysis->end

Caption: Generalized in vitro antagonist assay workflow.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are standard protocols for the in vitro assays used to characterize dopamine D2 and serotonin 5-HT2A receptor antagonists.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at the D2 or 5-HT2A receptor.

Materials:

  • Cell Membranes: Prepared from cell lines (e.g., CHO or HEK293) stably expressing the human D2 or 5-HT2A receptor.

  • Radioligand:

    • For D2 Receptors: [3H]-Spiperone.[6]

    • For 5-HT2A Receptors: [3H]-Ketanserin.

  • Test Compound: 1-(2-Furoyl)piperazine derivative or other test articles.

  • Reference Compounds: Haloperidol (for D2), Ketanserin (for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-labeled antagonist (e.g., 10 µM Haloperidol or Ketanserin).

  • Instrumentation: Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and the radioligand at a fixed concentration (typically near its Kd value).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Antagonist Assay: cAMP Inhibition (Dopamine D2 Receptor)

This assay measures a compound's ability to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of a D2 receptor antagonist.

Materials:

  • Cells: A cell line (e.g., CHO) expressing the human D2 receptor and engineered to respond to changes in cAMP.

  • D2 Agonist: e.g., Dopamine or Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin (to stimulate a baseline level of cAMP production).

  • Test and Reference Compounds.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or a reporter gene assay system.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Treat the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., the EC80 concentration) in the presence of forskolin.

  • Incubation: Incubate for a period to allow for changes in intracellular cAMP levels (e.g., 30 minutes).

  • Detection: Lyse the cells and measure the cAMP concentration using the chosen detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Functional Antagonist Assay: Calcium Flux (Serotonin 5-HT2A Receptor)

This assay measures a compound's ability to block the agonist-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of a 5-HT2A receptor antagonist.

Materials:

  • Cells: A cell line (e.g., HEK293) expressing the human 5-HT2A receptor.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.

  • 5-HT2A Agonist: e.g., Serotonin (5-HT).

  • Test and Reference Compounds.

  • Instrumentation: Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye.

  • Compound Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response, and an IC50 value is calculated.

References

A Comparative Guide to Tyrosinase Inhibitors for In Vivo Hyperpigmentation Studies: 1-(2-Furoyl)piperazine Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vivo studies involving tyrosinase inhibitors for the treatment of hyperpigmentation. While 1-(2-Furoyl)piperazine Hydrochloride is recognized as a potent tyrosinase inhibitor, publicly available in vivo data on its skin-depigmenting effects is limited. Therefore, this guide presents in vivo performance data for established alternatives—Kojic Acid and Thiamidol—and contrasts this with the available in vitro data for a representative N-arylpiperazine derivative of 1-(2-Furoyl)piperazine to offer a comprehensive perspective for researchers.

Mechanism of Action: Targeting the Melanin Synthesis Pathway

Hyperpigmentation is the result of excess melanin production. The primary enzyme responsible for regulating melanin synthesis is tyrosinase. It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, the entire downstream pathway of melanin production is suppressed, leading to a reduction in pigmentation.

Below is a diagram illustrating the central role of tyrosinase in the melanogenesis signaling pathway and the point of intervention for tyrosinase inhibitors.

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin ...Multiple Steps Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor Tyrosinase Inhibitors (e.g., 1-(2-Furoyl)piperazine, Kojic Acid, Thiamidol) Inhibitor->Tyrosinase Inhibition

Figure 1: Simplified Melanin Synthesis Pathway and the action of tyrosinase inhibitors.

Comparative In Vivo and In Vitro Efficacy

The following tables summarize the available data for 1-(2-Furoyl)piperazine derivatives (in vitro) and the in vivo efficacy of Kojic Acid and Thiamidol in animal models of hyperpigmentation.

Table 1: In Vitro Tyrosinase Inhibitory Activity of a Representative 1-(2-Furoyl)piperazine Derivative

CompoundTargetIC50 Value (µM)Inhibition TypeReference
(4-Nitrophenyl)piperazine DerivativeMushroom Tyrosinase72.55Mixed[1]

Note: This in vitro data for a derivative is presented due to the lack of available in vivo skin depigmentation data for this compound.

Table 2: In Vivo Depigmenting Efficacy of Kojic Acid and Thiamidol in UVB-Induced Hyperpigmentation Mouse Models

CompoundConcentrationVehicleChange in Skin Lightness (L* value)Melanin Content Reduction (%)Reference
Kojic Acid2%CreamSignificant increase vs. controlSignificant reduction[2]
Thiamidol0.2%EmulsionSignificant increase vs. vehicleSignificant reduction

Experimental Protocols

Key Experiment: UVB-Induced Hyperpigmentation in Mice

This model is a standard method for evaluating the efficacy of topical skin-lightening agents.

Objective: To induce localized hyperpigmentation on the dorsal skin of mice using UVB radiation and to assess the depigmenting effect of test compounds.

Materials:

  • Hairless mice (e.g., Skh:HR2) or mice with shaved dorsal skin (e.g., C57BL/6).

  • UVB light source (peak emission at 302-313 nm).

  • Opaque templates with circular openings to localize UV exposure.

  • Test compounds (e.g., this compound, Kojic Acid, Thiamidol) in a suitable vehicle.

  • Vehicle control.

  • Positive control (optional, e.g., a known depigmenting agent).

  • Chromameter or Mexameter for measuring skin color.

  • Materials for histological analysis (formalin, paraffin, microtome, slides).

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • UVB Irradiation:

    • Anesthetize the mice.

    • Place the opaque template on the shaved dorsal skin.

    • Expose the defined areas to a controlled dose of UVB radiation (e.g., 180 mJ/cm²) three times a week for two weeks.[3] The dose may be progressively increased to minimize skin irritation.[2]

  • Animal Grouping: Divide the mice into groups (n=6-8 per group):

    • Group 1: No treatment (optional).

    • Group 2: UVB + Vehicle control.

    • Group 3: UVB + Test compound.

    • Group 4: UVB + Positive control (e.g., Kojic Acid).

  • Topical Application: Begin topical application of the test compounds and vehicle to the irradiated spots immediately after the first UVB exposure and continue daily for the duration of the study (e.g., 4 weeks).

  • Assessment of Pigmentation:

    • Visual Assessment: Photograph the pigmented areas at regular intervals.

    • Instrumental Measurement: Measure the skin lightness (L* value) and/or melanin index using a Chromameter or Mexameter weekly. A higher L* value or a lower melanin index indicates a lightening effect.[3]

  • Histological Analysis:

    • At the end of the study, obtain full-thickness skin biopsies from the treated areas.

    • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

    • Section the tissue and perform Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis.

Experimental_Workflow cluster_preparation Preparation cluster_induction Hyperpigmentation Induction cluster_treatment Treatment & Assessment cluster_analysis Final Analysis Acclimatization Acclimatization (1 week) Shaving Dorsal Skin Shaving Acclimatization->Shaving UVB UVB Irradiation (3x/week for 2 weeks) Shaving->UVB Grouping Animal Grouping UVB->Grouping Application Topical Application (Daily for 4 weeks) Grouping->Application Measurement Weekly Measurement (Chromameter/Mexameter) Application->Measurement Biopsy Skin Biopsy Application->Biopsy Measurement->Application Histology Fontana-Masson Staining Biopsy->Histology Quantification Melanin Quantification Histology->Quantification

Figure 2: Experimental workflow for the UVB-induced hyperpigmentation model in mice.
Key Histological Method: Fontana-Masson Staining for Melanin

This histochemical stain is used for the visualization of melanin and other argentaffin granules in tissue sections.

Principle: The method is based on the ability of melanin to reduce an ammoniacal silver nitrate solution to metallic silver, which is visible as black deposits, without the need for an external reducing agent.

Abbreviated Protocol:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Incubate sections in a pre-heated ammoniacal silver solution in the dark (e.g., 60°C for 30-60 minutes).

  • Rinse thoroughly in distilled water.

  • Tone with gold chloride solution.

  • Rinse in distilled water.

  • Treat with sodium thiosulfate to remove unreacted silver salts.

  • Wash in running tap water.

  • Counterstain with Nuclear Fast Red.

  • Dehydrate, clear, and mount.

Expected Results: Melanin granules will be stained black, nuclei will be pink/red, and cytoplasm will be pale pink.

Conclusion

While 1-(2-Furoyl)piperazine and its derivatives show promise as tyrosinase inhibitors in vitro, the lack of published in vivo skin depigmentation studies for the hydrochloride salt makes direct comparison with established agents like Kojic Acid and Thiamidol challenging. The provided experimental protocols offer a framework for researchers to conduct such in vivo evaluations. Future studies are warranted to determine the in vivo efficacy and safety profile of this compound for the treatment of hyperpigmentation, which would allow for a more direct and comprehensive comparison with the currently available alternatives.

References

Cross-Validation of Analytical Methods for 1-(2-Furoyl)piperazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 1-(2-Furoyl)piperazine Hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The selection of a robust and validated analytical method is crucial for ensuring the quality, purity, and stability of this compound, which directly impacts the safety and efficacy of the final drug product. This document outlines the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), drawing upon established methods for piperazine derivatives.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative performance characteristics of HPLC and GC methods for the analysis of piperazine derivatives. This data provides a basis for selecting the most appropriate method for a specific analytical challenge.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by flame ionization.
Linearity Range 30 - 350 ppm (with derivatization for piperazine)[1]LOQ to 200% of analyte concentration[2]
Accuracy (% Recovery) 104.87 - 108.06% (with derivatization for piperazine)[1]98.5 - 98.9% (for piperazine and its derivatives)[2]
Precision (% RSD) < 4.0 (with derivatization for piperazine)[1]< 5% at LOQ concentration[2]
Limit of Detection (LOD) 30 ppm (with derivatization for piperazine)[1]0.005 - 0.008% of analyte concentration[2]
Limit of Quantitation (LOQ) 90 ppm (with derivatization for piperazine)[1]0.002 - 0.03% of analyte concentration[2]

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that the selected techniques are reliable and produce comparable results.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion MD_HPLC HPLC Method Development MV_HPLC HPLC Validation (Linearity, Accuracy, Precision, etc.) MD_HPLC->MV_HPLC MD_GC GC Method Development MV_GC GC Validation (Linearity, Accuracy, Precision, etc.) MD_GC->MV_GC CV_Sample Prepare Standard & Sample Solutions MV_HPLC->CV_Sample MV_GC->CV_Sample CV_Analysis Analyze Samples by Both Methods CV_Sample->CV_Analysis CV_Compare Compare Results (e.g., Bland-Altman plot, t-test) CV_Analysis->CV_Compare Conclusion Determine Method Equivalency or Bias CV_Compare->Conclusion

Caption: A logical workflow for the cross-validation of analytical techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for piperazine and its derivatives and may require optimization for this compound.[1][2][3]

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.07 M KH2PO4, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 340 nm (following derivatization).[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation (with derivatization):

    • Dissolve the sample containing this compound in a suitable diluent.

    • Since piperazine and its salts often lack a strong chromophore, derivatization is necessary for sensitive UV detection.[1][4] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]

    • The reaction with NBD-Cl forms a stable, UV-active derivative.[1]

    • The derivatization reaction should be optimized for reaction time, temperature, and pH to ensure complete reaction.

  • Validation Parameters:

    • Linearity: Assessed by preparing a series of solutions of known concentrations and plotting the peak area against concentration.

    • Accuracy: Determined by spiking a known amount of the analyte into a sample matrix and calculating the percentage recovery.[1]

    • Precision: Evaluated by repeatedly injecting the same sample (repeatability) and by having the analysis performed by different analysts on different days (intermediate precision).[1]

    • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting a series of dilute solutions with known concentrations and establishing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]

Gas Chromatography (GC) with Flame Ionization Detection (FID)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for amine analysis (e.g., DB-17, 30 m x 0.53 mm, 1 µm).[2]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[2]

  • Injector and Detector Temperatures: 250°C and 260°C, respectively.[2]

  • Oven Temperature Program: An initial temperature of 150°C held for 10 minutes, followed by a ramp of 35°C/min up to 260°C, held for 2 minutes.[2]

  • Injection Mode: Split injection with a split ratio of 1:5.[2]

  • Injection Volume: 1.0 µL.[2]

  • Diluent: Methanol.[2]

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol.

    • Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

  • Validation Parameters:

    • Linearity: Evaluated by preparing and analyzing a series of solutions at different concentration levels.[2]

    • Accuracy: Assessed by spiking the analyte into a sample matrix at different concentration levels and calculating the recovery.[2]

    • Precision: Determined by analyzing multiple preparations of a homogeneous sample (repeatability) and by varying analysts, instruments, and columns (intermediate precision).[2]

    • Specificity: The ability to separate the analyte from other potential impurities or related substances.[2]

    • LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.[2]

Conclusion

Both HPLC with UV detection (following derivatization) and GC with FID are viable methods for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC may be preferred for its applicability to a wider range of compounds without the need for high volatility, while GC can offer high resolution and sensitivity, particularly for volatile and thermally stable compounds. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.

References

comparing the mechanism of action of 1-(2-Furoyl)piperazine Hydrochloride with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). This guide provides a comparative analysis of the mechanism of action of 1-(2-Furoyl)piperazine Hydrochloride and similar, well-characterized piperazine derivatives. While 1-(2-Furoyl)piperazine is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals for CNS and cardiovascular conditions, its own potential biological activities, alongside the established mechanisms of related compounds, offer valuable insights for drug discovery and development.[1][2] This document will delve into the potential mechanisms of 1-(2-Furoyl)piperazine and compare them with the complex pharmacodynamics of buspirone, vortioxetine, and clozapine.

Comparative Analysis of Mechanism of Action

The pharmacological diversity of piperazine derivatives is vast. While some, like 1-(2-Furoyl)piperazine, are key building blocks, others are potent modulators of various receptor systems. This section compares the known or potential mechanisms of action.

This compound: Potential Biological Targets

Direct pharmacological data on this compound is limited, with its primary role being a precursor in drug synthesis.[1][2] However, available information suggests two potential areas of biological activity:

  • Tyrosinase Inhibition: 1-(2-Furoyl)piperazine has been described as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[3] This suggests its potential application in treating hyperpigmentation disorders. The mechanism involves binding to the enzyme's active site, preventing the conversion of tyrosine to melanin.[3]

  • Alpha-1 Adrenergic Receptor Affinity (Inferred): While direct binding data is unavailable, derivatives of 1-(2-Furoyl)piperazine have shown high affinity for α1-adrenergic receptors. This suggests that the furoylpiperazine moiety may contribute to interactions with this receptor, which is involved in regulating blood pressure and other physiological processes.

Comparator Compounds with Established CNS Activity

To understand the therapeutic potential of the piperazine scaffold, we will compare it with three clinically significant drugs:

  • Buspirone: An anxiolytic agent.

  • Vortioxetine: An antidepressant with multimodal activity.

  • Clozapine: An atypical antipsychotic for treatment-resistant schizophrenia.

These compounds exhibit complex interactions with multiple neurotransmitter systems, primarily serotonergic and dopaminergic pathways.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of the comparator compounds for key CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBuspirone (Ki, nM)Vortioxetine (Ki, nM)Clozapine (Ki, nM)
Serotonin Receptors
5-HT1A4 - 7815190
5-HT2AModerate Affinity205.4
5-HT2CModerate Affinity119.4
5-HT3No Significant Affinity3.7160
5-HT6Moderate Affinity1.94
5-HT7Moderate Affinity196.3
Dopamine Receptors
D2484>1000125
D398>100025
D429.2>100019
Adrenergic Receptors
α1AWeak Affinity461.6
α2Weak AffinityNot Reported11
Other Receptors
Histamine H1No Significant Affinity1301.1
Muscarinic M1No Significant Affinity1406.2

Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.

Signaling Pathways and Experimental Workflows

The interaction of these compounds with their respective receptors triggers complex intracellular signaling cascades. The following diagrams, generated using DOT language, illustrate these pathways and a typical experimental workflow for determining receptor affinity.

Signaling Pathway Diagrams

G_protein_signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling Ligand Ligand (e.g., Serotonin, Dopamine) Receptor GPCR (e.g., 5-HT1A, D2, α1) Ligand->Receptor Binds G_protein G-Protein (Gi/o, Gq/11) Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (Gi/o) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Cellular_Response IP3_DAG->Cellular_Response tyrosinase_inhibition cluster_workflow Tyrosinase Inhibition Assay Workflow Tyrosine L-Tyrosine (Substrate) Tyrosinase Tyrosinase (Enzyme) Tyrosine->Tyrosinase Binds to active site DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Inhibitor 1-(2-Furoyl)piperazine (Potential Inhibitor) Inhibitor->Tyrosinase Blocks active site Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing receptor) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Spiperone) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Plotting Data Plotting & Curve Fitting (Competition Curve) Scintillation_Counting->Data_Plotting Ki_Calculation Ki Calculation (Cheng-Prusoff equation) Data_Plotting->Ki_Calculation

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1-(2-Furoyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of 1-(2-furoyl)piperazine analogs reveals key structural motifs influencing their diverse biological activities. This guide provides a comparative overview of their performance against various biological targets, supported by experimental data and protocols, to inform future drug discovery and development efforts.

The 1-(2-furoyl)piperazine scaffold is a versatile building block in medicinal chemistry, recognized for its role in the development of therapeutic agents targeting a range of conditions, from central nervous system disorders to cardiovascular diseases.[1] Structure-activity relationship (SAR) studies are crucial in understanding how modifications to this core structure impact biological activity, guiding the design of more potent and selective drug candidates. This guide synthesizes findings from various studies to provide a comparative analysis of 1-(2-furoyl)piperazine analogs and related derivatives.

Comparative Biological Activity of 1-(2-Furoyl)piperazine Analogs and Derivatives

The following table summarizes the quantitative biological data for various analogs and derivatives incorporating the furoylpiperazine moiety. These compounds have been evaluated against different biological targets, showcasing the broad therapeutic potential of this chemical class.

Compound IDModification from Core StructureTargetAssayActivity (IC₅₀/Kᵢ)Source
Compound 2m Dibenzofuran-piperazine derivative with a 2-furoyl moietyPlatelet Aggregation (Arachidonic Acid-induced)In vitro platelet aggregation assayHigh percentage inhibition (comparable to aspirin)[2][3]
Compound 2 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine5-HT₇ ReceptorRadioligand binding assayKᵢ = 17 nM[1]
Compound 12 Ethylpyrimidine analog of Compound 25-HT₇ Receptor / 5-HT₂A ReceptorRadioligand binding assayHigh 5-HT₇ affinity, also a 5-HT₂A ligand[1]
Compound 13 Butylpyrimidine analog of Compound 25-HT₇, 5-HT₂A, 5-HT₆, D₂ ReceptorsRadioligand binding assayMulti-receptor agent with high 5-HT₇ affinity[1]
Compound 1 Indazole and piperazine scaffoldD₂, 5-HT₁A, 5-HT₂A ReceptorsRadioligand binding assayKᵢ (D₂) = 110 nM, Kᵢ (5-HT₁A) = 170 nM, Kᵢ (5-HT₂A) = 12 nM[4]
Compound 10 Indazole and piperazine scaffold with meta-fluoro substitution on phenyl ringD₂, 5-HT₁A, 5-HT₂A ReceptorsRadioligand binding assayKᵢ (D₂) = 230 nM, Kᵢ (5-HT₁A) = 130 nM, Kᵢ (5-HT₂A) = 90 nM[4]
Compound 11 Indazole and piperazine scaffold with para-fluoro substitution on phenyl ringD₂, 5-HT₁A, 5-HT₂A ReceptorsRadioligand binding assayKᵢ (D₂) = 460 nM, Kᵢ (5-HT₁A) = 210 nM, Kᵢ (5-HT₂A) = 11 nM[4]

Key Structure-Activity Relationship Insights

Systematic modifications of the 1-(2-furoyl)piperazine and related structures have revealed several key insights into their SAR:

  • Role of the Furan Ring: The furan moiety is crucial for the binding affinity of certain derivatives to their targets, such as the 5-HT₇ receptor.[1]

  • Piperazine Substitutions: Modifications at the N-4 position of the piperazine ring significantly influence potency and selectivity. For instance, in a series of sulfonylpiperazine analogs, substitutions on this part of the molecule led to variations in activity at nicotinic receptors.

  • Core Scaffold Modifications: Replacing the central pyrimidine ring in 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine with a pyridine ring can be done without a dramatic loss of binding affinity for the 5-HT₇ receptor, indicating some flexibility in the core structure.[1]

  • Substitutions on Aromatic Rings: In multi-target ligands for schizophrenia, the position of substituents on the phenyl ring of the piperazine moiety greatly affects binding affinity to dopamine D₂ and serotonin 5-HT₂A receptors. Ortho-substitutions on the phenyl ring were generally preferred for D₂ receptor binding, while a para-fluoro substitution was beneficial for 5-HT₂A affinity.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies of these analogs.

General Synthesis of Dibenzofuran-Piperazine Derivatives

A novel series of dibenzofuran-piperazine derivatives were synthesized by treating N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide with various substituted piperazine derivatives.[2] The resulting compounds were then purified and their chemical structures were confirmed using ¹H NMR, ¹³C NMR, and mass spectral data.[2]

In Vitro Antiplatelet Activity Assay

The antiplatelet activity of the synthesized compounds was evaluated against arachidonic acid (AA)-induced platelet aggregation.[2] The percentage inhibition of platelet aggregation was measured and compared to that of the standard drug, aspirin.[2]

Radioligand Binding Assays for 5-HT₇ Receptor Affinity

The binding affinity of the synthesized unfused heterobiaryls for the human 5-HT₇ receptor was determined using radioligand binding assays. The assays were performed using [³H]LSD as the radioligand and membranes from CHO cells stably expressing the human 5-HT₇ receptor. Non-specific binding was determined in the presence of 5-CT. The inhibition constants (Kᵢ) were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional cAMP Assay for 5-HT₇ Receptor Antagonism

To determine the functional activity of the compounds at the 5-HT₇ receptor, a cAMP functional assay was performed. The ability of the compounds to antagonize the 5-carboxamidotryptamine (5-CT)-induced increase in cAMP levels in HEK293 cells stably expressing the human 5-HT₇ receptor was measured.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

The affinities of the indazole and piperazine derivatives for D₂, 5-HT₁A, and 5-HT₂A receptors were determined through competitive radioligand binding assays.[4] Specific radioligands ([³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁A, and [³H]ketanserin for 5-HT₂A) were used with membranes from cells expressing the respective human receptors.[4]

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts and workflows related to the SAR studies of 1-(2-furoyl)piperazine analogs and related compounds.

SAR_General_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis Start 1-(2-Furoyl)piperazine Core Modification Structural Modifications (e.g., substitutions on furan or piperazine) Start->Modification Analogs Series of Analogs Modification->Analogs Purification Purification & Characterization (NMR, MS) Analogs->Purification Assay In Vitro / In Vivo Assays (e.g., Binding, Functional) Purification->Assay Data Quantitative Data (IC50, Ki) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification Iterative Design

Caption: General workflow for SAR studies of 1-(2-furoyl)piperazine analogs.

Multi_Target_Ligand_Concept Ligand Piperazine-Based Analog D2 Dopamine D2 Receptor Ligand->D2 Binds HT1A Serotonin 5-HT1A Receptor Ligand->HT1A Binds HT2A Serotonin 5-HT2A Receptor Ligand->HT2A Binds

Caption: Concept of a multi-target ligand based on a piperazine scaffold.

References

A Comparative Guide to Assessing the Purity of 1-(2-Furoyl)piperazine Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of research and drug development hinge on the quality of the starting materials. 1-(2-Furoyl)piperazine Hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is no exception.[1][2][3] Its purity can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the drug product.[4][5] This guide provides a framework for assessing the purity of this compound from various suppliers, offering a comparative analysis based on hypothetical data and outlining the essential experimental protocols.

The Critical Role of Purity

This compound is a versatile building block used in the synthesis of a range of compounds, including those with potential therapeutic applications in neurological disorders and cancer.[1][3] The presence of impurities can lead to the formation of unwanted byproducts, complicate purification processes, and introduce potentially toxic components into the final drug substance. Therefore, a thorough assessment of supplier-provided material is a critical first step in any research or development workflow.

Comparative Purity Analysis

To ensure the selection of a high-quality reagent, a multi-faceted analytical approach is recommended. The following table summarizes hypothetical purity data for this compound from three different suppliers. This data is for illustrative purposes to demonstrate key quality attributes that should be considered.

Parameter Supplier A Supplier B Supplier C Recommended Limit Method of Analysis
Assay (by HPLC) 99.8%99.5%98.9%> 99.0%HPLC-UV
Individual Impurity < 0.05%< 0.1%< 0.2%< 0.1%HPLC-UV
Total Impurities 0.15%0.4%0.9%< 0.5%HPLC-UV
Water Content (Karl Fischer) 0.1%0.3%0.5%< 0.5%Karl Fischer Titration
Residual Solvents (GC-HS) Complies with ICH Q3CComplies with ICH Q3CComplies with ICH Q3CICH Q3C LimitsHeadspace Gas Chromatography (GC-HS)
Appearance White to off-white crystalline powderWhite crystalline powderYellowish powderWhite to off-white crystalline powderVisual Inspection

Experimental Protocols

Detailed and validated analytical methods are crucial for an accurate purity assessment.[4] Below are the standard protocols for the key experiments cited in the comparison.

Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of the active compound and quantifies any impurities present.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA).

  • Detection: UV at a specified wavelength.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Procedure: Inject the prepared sample and a reference standard of known concentration. The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurities are quantified based on their peak areas relative to the main peak.

Water Content by Karl Fischer Titration

This is a specific and accurate method for the determination of water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: Accurately weigh the sample and introduce it into the titration vessel.

  • Procedure: The instrument automatically titrates the sample with the Karl Fischer reagent. The water content is then calculated based on the amount of reagent consumed.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This technique is used to identify and quantify volatile organic compounds that may be left over from the manufacturing process.[6][7][8]

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID) or mass spectrometer (MS).[9]

  • Column: A suitable capillary column for solvent analysis.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO or water).[8]

  • Procedure: The vial is heated to vaporize the residual solvents, and a sample of the vapor (headspace) is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify the residual solvents present. The results are then compared against the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.[8]

Visualizing the Workflow and Purity Assessment

To better understand the process of purity assessment and the relationship between different analytical tests, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Reception cluster_1 Initial Assessment cluster_2 Quantitative Analysis cluster_3 Data Evaluation & Decision Sample Receive Sample from Supplier Visual Visual Inspection Sample->Visual HPLC HPLC (Assay/Impurities) Visual->HPLC KF Karl Fischer (Water) Visual->KF GC GC-HS (Residual Solvents) Visual->GC Decision Accept or Reject? HPLC->Decision KF->Decision GC->Decision

Caption: Experimental workflow for the purity assessment of this compound.

Purity_Hierarchy cluster_ChemicalPurity Chemical Purity cluster_PhysicalProperties Physical Properties Purity Overall Purity Assessment Assay Assay (>99.0%) Purity->Assay Impurities Impurity Profile Purity->Impurities Water Water Content (<0.5%) Purity->Water Solvents Residual Solvents (ICH Q3C) Purity->Solvents Appearance Appearance Purity->Appearance Known_Imp Known Impurities Impurities->Known_Imp Unknown_Imp Unknown Impurities Impurities->Unknown_Imp

Caption: Logical hierarchy of parameters for assessing the purity of a chemical intermediate.

Conclusion

The selection of a supplier for critical raw materials like this compound should be a data-driven decision. By implementing a robust analytical testing protocol, researchers and drug developers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their research and the safety of potential new medicines. It is recommended to request a Certificate of Analysis (CoA) from each supplier and, if necessary, perform in-house verification of the key purity parameters outlined in this guide.

References

side-by-side comparison of 1-(2-Furoyl)piperazine Hydrochloride and prazosin impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the impurity profiles of 1-(2-Furoyl)piperazine Hydrochloride and the active pharmaceutical ingredient (API) Prazosin. As 1-(2-Furoyl)piperazine is a known process impurity and starting material for the synthesis of Prazosin, understanding its own impurity profile is crucial for controlling the purity of the final Prazosin drug product. This document outlines common impurities, analytical methodologies for their detection, and the relevant biological pathway for Prazosin.

Introduction to the Compounds

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds, most notably as a precursor to Prazosin. Its purity is a critical factor that can influence the quality and safety of the final API.

Prazosin is a quinazoline derivative that acts as an α1-adrenergic receptor antagonist.[1] It is primarily used for the treatment of hypertension.[1] Impurities in Prazosin can arise from the synthesis process, degradation, or storage and may affect its efficacy and safety.[2] 1-(2-Furoyl)piperazine is recognized as a significant process-related impurity in Prazosin, often referred to as Prazosin Related Compound D.[3][4][5]

Comparative Analysis of Impurity Profiles

The impurity profiles of this compound and Prazosin are intrinsically linked. Impurities present in the starting material, this compound, can carry over into the final Prazosin product. Furthermore, the synthesis of Prazosin can introduce additional impurities.

Table 1: Comparison of Potential Impurities
Impurity CategoryThis compoundPrazosin
Starting Materials & Intermediates Piperazine, 2-Furoic acid, 2-Furoyl chloride1-(2-Furoyl)piperazine (Prazosin Impurity D), 2-Chloro-4-amino-6,7-dimethoxyquinazoline (Prazosin Impurity A)
By-products 1,4-Bis(2-furoyl)piperazinePrazosin Impurity B (1,4-Bis(furan-2-ylcarbonyl)piperazine)
Degradation Products Not well-documented in public literature2-Piperazino-4-amino-6,7-dimethoxyquinazoline (from hydrolysis)
Other Process-Related Impurities Residual solventsPrazosin Impurity C (2-Piperazine-4-amino-6,7-dimethoxyquinazoline)

Experimental Protocols for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of impurities in both this compound and Prazosin.[6][7]

HPLC Method for Prazosin and Its Impurities

This method is adapted from published stability-indicating HPLC methods for Prazosin.[8][9]

  • Chromatographic System:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of water, acetonitrile, methanol, glacial acetic acid, and diethylamine (e.g., 25:35:40:1:0.017 v/v/v/v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[8]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of Prazosin Hydrochloride reference standard in the mobile phase.

    • Impurity Standard Solutions: Prepare individual standard solutions of known impurities (e.g., 1-(2-Furoyl)piperazine) in the mobile phase.

    • Sample Solution: Accurately weigh and dissolve the Prazosin sample in the mobile phase to a known concentration.

  • Procedure:

    • Inject the blank (mobile phase), individual impurity standards, the Prazosin standard, and the sample solution into the chromatograph.

    • Record the chromatograms and identify the peaks based on their retention times compared to the standards.

    • Quantify the impurities by comparing their peak areas to the peak area of the corresponding impurity standard or the Prazosin standard using a relative response factor if the impurity standard is not available. The United States Pharmacopeia (USP) specifies an acceptance criterion of not more than 0.2% for Prazosin related compound D.[10]

Visualizing Key Processes and Pathways

Prazosin's Mechanism of Action: α1-Adrenergic Receptor Signaling

Prazosin exerts its therapeutic effect by blocking the α1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This antagonism prevents the binding of norepinephrine and epinephrine, leading to vasodilation and a reduction in blood pressure.[11]

Prazosin_Mechanism cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine/ Epinephrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) NE->Alpha1_Receptor Activates Prazosin Prazosin Prazosin->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER/SR) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction

Caption: Prazosin blocks the α1-adrenergic receptor, inhibiting the Gq signaling cascade and preventing vasoconstriction.

General Workflow for Pharmaceutical Impurity Analysis

The identification and quantification of impurities in pharmaceutical products follow a systematic workflow to ensure product quality and safety.

Impurity_Analysis_Workflow cluster_workflow Impurity Analysis Workflow Sample_Prep Sample Preparation (Dissolution, Extraction) Analytical_Method Analytical Method Selection (e.g., HPLC, GC) Sample_Prep->Analytical_Method Separation Chromatographic Separation Analytical_Method->Separation Detection Detection (e.g., UV, MS) Separation->Detection Identification Impurity Identification (vs. Standards, Spectral Data) Detection->Identification Quantification Impurity Quantification (Area %, External Standard) Identification->Quantification Reporting Reporting and Documentation Quantification->Reporting

Caption: A typical workflow for the analysis of pharmaceutical impurities, from sample preparation to reporting.

Conclusion

The control of impurities in both the starting material, this compound, and the final drug product, Prazosin, is essential for ensuring the quality, safety, and efficacy of the medication. This guide has provided a comparative overview of the potential impurities, detailed an analytical methodology for their detection, and visualized the relevant biological pathway and analytical workflow. A thorough understanding and implementation of these principles are critical for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

Independent Verification of 1-(2-Furoyl)piperazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential performance of 1-(2-Furoyl)piperazine Hydrochloride as a tyrosinase inhibitor and an alpha-1 adrenoceptor antagonist. While direct experimental data for this compound is not extensively available in publicly accessible literature, this document summarizes the performance of comparable compounds and provides detailed experimental protocols to enable independent verification and further research.

I. Comparative Analysis of Tyrosinase Inhibitors

1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis. To provide a quantitative context for its potential efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values for well-established and other relevant tyrosinase inhibitors. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values of Selected Tyrosinase Inhibitors

CompoundIC50 (µM)Source Organism of TyrosinaseReference(s)
Kojic Acid121Mushroom[1]
Kojic Acid30.6Mushroom[2]
Kojic Acid31.64 µg/mLMushroom[3]
Kojic Acid13.14 µg/mL-[4]
Arbutin- (less potent than Kojic Acid)Mushroom[5]
Thiamidol1.1 (human tyrosinase)Human[6]
Thiamidol108 (mushroom tyrosinase)Mushroom[6]
7,3',4'-trihydroxyisoflavone5.23Mushroom[6]
1-(3-nitrocinnamoyl)-4-(3-chloro-4-fluorophenyl)piperazine0.16Mushroom[7]
1-(2-chloro-3-methoxycinnamoyl)-4-(3-chloro-4-fluorophenyl)piperazine0.12Mushroom[7]

Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme and the substrate used.[6][8][9][10]

II. Comparative Analysis of Alpha-1 Adrenoceptor Antagonists

The piperazine moiety is a common structural feature in many alpha-1 adrenoceptor antagonists. These drugs are utilized in the management of conditions like hypertension and benign prostatic hyperplasia.[11][12][13] The following table presents the binding affinities (Ki or pA2 values) of representative alpha-1 adrenoceptor antagonists. A lower Ki value or a higher pA2 value indicates a higher binding affinity.

Table 2: Comparative Binding Affinities of Selected Alpha-1 Adrenoceptor Antagonists

CompoundReceptor SubtypepKi / pA2Reference(s)
Prazosinα1A9.4 (pKi)[14]
Prazosinα1B--
Prazosinα1D--
Doxazosinα1A8.58 (log KD)[15]
Doxazosinα1B8.46 (log KD)[15]
Doxazosinα1D8.33 (log KD)[15]
Tamsulosinα1ASelective[15]
Tamsulosinα1DSelective[15]
AlfuzosinNon-selectiveHigh Affinity[16]
Indoraminα1A / α1BSelective[16]

III. Experimental Protocols for Verification

To facilitate the independent verification of the biological activity of this compound, detailed protocols for key experiments are provided below.

A. Tyrosinase Inhibition Assay Protocol

This protocol is designed to determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of 1000 U/mL in cold phosphate buffer immediately before use.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh.

  • Test Compound and Positive Control Solutions: Prepare stock solutions in DMSO and then make serial dilutions in phosphate buffer to achieve the desired final concentrations.

3. Assay Procedure:

  • To each well of a 96-well plate, add 40 µL of phosphate buffer.

  • Add 20 µL of the test compound or positive control at various concentrations. For the negative control, add 20 µL of phosphate buffer with DMSO.

  • Add 20 µL of the mushroom tyrosinase solution to all wells except the blank.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings every minute for 20 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Alpha-1 Adrenoceptor Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of a test compound for alpha-1 adrenoceptors using [3H]-Prazosin as the radioligand.

1. Materials and Reagents:

  • Membrane preparation from a tissue or cell line expressing alpha-1 adrenoceptors (e.g., rat brain cortex, CHO cells transfected with the human α1A, α1B, or α1D adrenoceptor).

  • [3H]-Prazosin (Radioligand)

  • This compound (Test Compound)

  • Phentolamine (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

2. Assay Procedure:

  • In microcentrifuge tubes, combine the membrane preparation, [3H]-Prazosin (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of phentolamine (e.g., 10 µM).

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is analyzed using non-linear regression to fit a one-site or two-site competition model.

  • The Ki (inhibitory constant) of the test compound is calculated from its IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Visualizations of Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Tyrosinase_Inhibition_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor 1-(2-Furoyl)piperazine Hydrochloride Tyrosinase_Enzyme Tyrosinase Inhibitor->Tyrosinase_Enzyme Inhibition

Caption: Signaling pathway of melanin synthesis and the point of inhibition by tyrosinase inhibitors.

Alpha1_Antagonism_Workflow cluster_incubation Incubation Mixture Start Start: Radioligand Binding Assay Prepare_Membranes Prepare Membranes (Source of α1-Adrenoceptors) Start->Prepare_Membranes Incubation Incubation Step Prepare_Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End Radioligand [3H]-Prazosin Test_Compound 1-(2-Furoyl)piperazine HCl (Varying Concentrations) Membranes Membrane Preparation

Caption: Experimental workflow for determining the alpha-1 adrenoceptor binding affinity.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-(2-Furoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and handling protocols for 1-(2-Furoyl)piperazine Hydrochloride, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals. The following information outlines the necessary personal protective equipment (PPE), step-by-step handling instructions, and disposal plans to minimize risk and maintain a safe research environment.

Hazard Summary

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some sources also indicate it can be harmful if swallowed, in contact with skin, or inhaled. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eyes Safety glasses with side shields or chemical gogglesMust conform to EN166 or national equivalent standards.[1] Contact lenses should be avoided.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a risk of splashing or dust generation.
Body Laboratory coat or protective clothingA buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.
Respiratory Dust mask or respiratorA NIOSH-approved N95 dust mask or a respirator with a particulate filter is required when handling the solid form to avoid inhaling dust particles.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial to prevent exposure. The following workflow must be followed:

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.

2. Weighing the Compound (Solid Form):

  • Designated Area: Weighing should be performed in a designated area within the chemical fume hood to contain any dust.

  • Avoid Dust Generation: Use care when transferring the solid to avoid creating airborne dust.[1]

  • Personal Protective Equipment: Full PPE, including a dust mask or respirator, is mandatory during this step.

3. Dissolving the Compound:

  • In a Fume Hood: The dissolution process must be carried out inside a chemical fume hood.

  • Controlled Addition: Slowly add the solid to the solvent to prevent splashing.

  • Appropriate Glassware: Use appropriate, clean glassware and ensure it is free of cracks or defects.

4. Handling the Solution:

  • Contained Transfers: When transferring the solution, use a funnel or other appropriate tools to minimize the risk of spills.

  • Labeling: All containers with the compound must be clearly and accurately labeled with the chemical name, concentration, and hazard symbols.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Contaminated Materials: Dispose of all contaminated PPE, such as gloves and weighing paper, in the designated solid hazardous waste container.

  • Disposal Regulations: Dispose of the waste through an authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[1][2]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Verify fume hood is operational A->B C Prepare necessary equipment and spill kit B->C D Weigh solid compound in fume hood C->D Proceed to handling E Dissolve compound in solvent D->E F Handle and transfer solution E->F G Decontaminate work surfaces F->G Proceed to cleanup H Dispose of waste in labeled containers G->H I Remove and dispose of contaminated PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.